molecular formula C17H18O5 B3082403 3'-deoxy-4-O-methylsappanol CAS No. 112408-68-1

3'-deoxy-4-O-methylsappanol

Cat. No.: B3082403
CAS No.: 112408-68-1
M. Wt: 302.32 g/mol
InChI Key: NRDMATSOBGRQDO-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDMATSOBGRQDO-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131312
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112408-68-1
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112408-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 3'-deoxy-4-O-methylsappanol, a homoisoflavonoid of significant interest for its potential therapeutic properties. This document details the primary botanical sources, outlines comprehensive experimental protocols for its extraction and purification, and presents relevant quantitative data for researchers in natural product chemistry and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the heartwood of Caesalpinia sappan L.[1][2], a flowering tree in the legume family, Fabaceae. This plant, commonly known as Sappanwood or Indian Redwood, is native to Southeast Asia and the Indian subcontinent. Traditionally, it has been used for producing a reddish dye and in folk medicine.[2][3] Phytochemical investigations have revealed that the heartwood of C. sappan is a rich source of a diverse array of phenolic compounds, including homoisoflavonoids, chalcones, and brazilins.[4][5]

While Caesalpinia sappan is the principal source, related compounds have been isolated from other species of the Caesalpinia genus, suggesting that other species may also serve as potential, albeit less studied, sources.[5] Another species, Biancaea sappan, has also been reported to contain this compound.[1]

Experimental Protocols for Isolation

The isolation of this compound and its analogs from Caesalpinia sappan heartwood typically involves a multi-step process of extraction, fractionation, and chromatography. Below are detailed methodologies derived from established research.

Method 1: Conventional Solvent Extraction and Column Chromatography

This method is a classical and widely used approach for the isolation of phenolic compounds from plant materials.

2.1.1. Plant Material and Extraction

  • Preparation : The dried heartwood of Caesalpinia sappan is first coarsely powdered.[2]

  • Extraction : The powdered material (e.g., 0.5 kg) is extracted exhaustively with 95% ethanol (e.g., 3 x 1.5 L) under reflux. The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.[2]

2.1.2. Fractionation

  • The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity. A common solvent for partitioning is ethyl acetate (EtOAc), which is effective in extracting homoisoflavonoids.

  • The EtOAc-soluble fraction is collected and concentrated to yield a dried residue.[4]

2.1.3. Chromatographic Purification

A series of column chromatography steps are employed for the purification of the target compound.

  • Silica Gel Column Chromatography : The EtOAc fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) or dichloromethane and acetone (Me2CO) of increasing polarity (e.g., from 15:1 to 0:1 v/v).[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Reversed-Phase (RP-18) Column Chromatography : Fractions enriched with the target compound are further purified on a reversed-phase (ODS-A or RP-18) column. Elution is typically performed with a gradient of methanol and water (e.g., from 1:3 to 1:0 v/v).[2]

  • Size Exclusion Chromatography (Sephadex LH-20) : For final purification, size exclusion chromatography on a Sephadex LH-20 column is often used. A common eluent is a mixture of dichloromethane and methanol (1:1 v/v).[2]

The purity of the isolated this compound is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Method 2: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that can be used for the one-step isolation of target compounds, offering an alternative to traditional multi-step column chromatography.

2.2.1. Sample Preparation and Solvent System Selection

  • An ethyl acetate-soluble fraction of the crude extract is prepared as described in the conventional method.[3]

  • A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. For the isolation of related homoisoflavonoids like sappanol and brazilin from C. sappan, a system of ethyl acetate:acetonitrile:water (1:1:2, v/v/v) has been successfully used.[3]

2.2.2. CPC Separation

  • The CPC instrument is filled with the stationary phase (the denser aqueous phase).

  • The mobile phase (the lighter organic phase) is then pumped through the column at a specific flow rate while the rotor is set to a desired speed.

  • Once hydrodynamic equilibrium is reached, the sample (e.g., 350 mg of the EtOAc fraction dissolved in a mixture of the two phases) is injected.[3]

  • The effluent is continuously monitored with a UV detector, and fractions are collected. The fractions containing the pure compound are then pooled and evaporated.

Quantitative Data

The following table summarizes the available quantitative data related to the isolation of homoisoflavonoids from Caesalpinia sappan. It is important to note that specific yield data for this compound is not explicitly detailed in the reviewed literature; the presented data is for related compounds and the overall extraction process.

ParameterValueSource Plant PartReference
Extraction Yield
Crude 95% Ethanol ExtractNot specifiedHeartwood[2]
Chromatography Details
Method 1: Column Chromatography
Silica Gel Eluent SystemCH2Cl2:Me2CO (15:1 to 0:1)-[2]
Reversed-Phase Eluent SystemMeOH:H2O (1:3 to 1:0)-[2]
Sephadex LH-20 Eluent SystemCH2Cl2:MeOH (1:1)-[2]
Method 2: Centrifugal Partition Chromatography
Solvent SystemEthyl acetate:acetonitrile:water (1:1:2, v/v/v)-[3]
Sample Load350 mg of EtOAc fraction-[3]
Isolated Compound Yields
Sappanchalcone8.6 mg (from 58.4 mg subfraction)Heartwood[2]
Caesalpiniaphenol G11.0 mgHeartwood[2]
Quercetin9.7 mgHeartwood[2]

Visualized Workflows

The following diagrams illustrate the logical flow of the isolation protocols described.

Isolation_Workflow_Conventional Start Dried Caesalpinia sappan Heartwood Extraction Extraction with 95% Ethanol (Reflux) Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Partitioning with Ethyl Acetate Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel RP18 Reversed-Phase (RP-18) Column Chromatography Silica_Gel->RP18 Sephadex Sephadex LH-20 Column Chromatography RP18->Sephadex Final_Compound Pure this compound Sephadex->Final_Compound

Caption: Conventional Isolation Workflow.

Isolation_Workflow_CPC Start Dried Caesalpinia sappan Heartwood Extraction Extraction and Partitioning Start->Extraction EtOAc_Fraction Ethyl Acetate Fraction Extraction->EtOAc_Fraction CPC Centrifugal Partition Chromatography (CPC) EtOAc_Fraction->CPC Final_Compound Pure this compound CPC->Final_Compound

Caption: CPC-Based Isolation Workflow.

This guide serves as a comprehensive resource for the sourcing and isolation of this compound. The detailed protocols and compiled data aim to facilitate further research into the biological activities and potential therapeutic applications of this promising natural compound.

References

Characterization of 3'-deoxy-4-O-methylsappanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-deoxy-4-O-methylsappanol is a homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan. This document provides a comprehensive technical overview of its characterization, focusing on its physicochemical properties, biological activities, and the experimental methodologies used for its evaluation. The compound has demonstrated significant neuroprotective and antioxidant properties, positioning it as a molecule of interest for further investigation in the context of neurodegenerative diseases and conditions associated with oxidative stress. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound, and its isomer 3'-deoxy-4-O-methylepisappanol, are structurally related homoisoflavonoids. Their core chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₅PubChem[1]
Molecular Weight 302.32 g/mol PubChem[1]
CAS Number 112408-68-1 (sappanol)PubChem[1]
1052714-12-1 (episappanol)
IUPAC Name (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diolPubChem[1]
Natural Source Caesalpinia sappan (Heartwood)

Biological Activity

The primary biological activities attributed to this compound are its neuroprotective and antioxidant effects.

Neuroprotective Activity

3'-deoxy-4-O-methylepisappanol has been shown to exhibit significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical neurons.

AssayEndpointResultConcentration Range
Glutamate-Induced NeurotoxicityCell ViabilityMaintained approximately 50% cell viability in the presence of glutamate.0.1 µM to 10 µM
Antioxidant Activity

Experimental Protocols

Isolation of this compound from Caesalpinia sappan

The following is a generalized protocol for the isolation of homoisoflavonoids from Caesalpinia sappan, based on common phytochemical extraction techniques.

  • Extraction: The dried and powdered heartwood of Caesalpinia sappan is extracted with 95% ethanol at a temperature of 95°C for 30 minutes. This process is repeated three times to ensure exhaustive extraction. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[2]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The ethyl acetate fraction is typically enriched with phenolic compounds, including homoisoflavonoids.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography.

  • Further Purification (Optional): For higher purity, techniques such as centrifugal partition chromatography (CPC) can be employed. A two-phase solvent system, for example, ethyl acetate:acetonitrile:water (1:1:2, v/v), can be used to separate individual compounds.[3]

G start Dried Heartwood of Caesalpinia sappan extraction Ethanol Extraction (95°C, 30 min, 3x) start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Water, n-Hexane, CH2Cl2, EtOAc) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction silica_gel Silica Gel Column Chromatography (CH2Cl2/MeOH gradient) etoh_fraction->silica_gel fractions Collected Fractions silica_gel->fractions cpc Centrifugal Partition Chromatography (EtOAc:ACN:H2O) fractions->cpc final_product Purified this compound cpc->final_product

Caption: Experimental workflow for the isolation of this compound.
Neuroprotection Assay against Glutamate-Induced Toxicity

This protocol is a representative method for assessing the neuroprotective effects of a compound in primary neuronal cultures.

  • Primary Cortical Neuron Culture:

    • Cortical tissues are dissected from embryonic day 18 (E18) rat fetuses.

    • The tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.

    • Cells are plated on poly-D-lysine-coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and growth factors).

    • Cultures are maintained at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment and Glutamate Challenge:

    • After a suitable period for neuronal maturation in vitro (e.g., 7-10 days), the culture medium is replaced with a medium containing various concentrations of 3'-deoxy-4-O-methylepisappanol (e.g., 0.1 µM to 10 µM).

    • The cells are pre-incubated with the compound for a defined period (e.g., 1-2 hours).

    • Following pre-incubation, a toxic concentration of glutamate (e.g., 100-200 µM) is added to the culture medium. Control cultures receive either the vehicle or the compound alone.

  • Assessment of Cell Viability:

    • After a 24-hour incubation with glutamate, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the control group.

Potential Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated in the available literature. However, based on its demonstrated neuroprotective activity against glutamate-induced oxidative stress, a plausible mechanism involves the modulation of endogenous antioxidant defense pathways.

Glutamate-induced excitotoxicity is a complex process involving the overactivation of glutamate receptors (e.g., NMDA receptors), leading to excessive calcium influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). This surge in ROS overwhelms the cellular antioxidant capacity, causing oxidative damage to lipids, proteins, and DNA, ultimately leading to neuronal cell death.

Phytochemicals with antioxidant properties often exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

The MAPK (Mitogen-Activated Protein Kinase) signaling pathways, including ERK, JNK, and p38, are also critically involved in neuronal survival and apoptosis. While some MAPKs are pro-survival, others are activated by cellular stress and can trigger apoptotic cascades. It is possible that this compound could modulate these pathways to promote cell survival.

G cluster_stress Cellular Stress cluster_compound Compound Action cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome glutamate Excess Glutamate ros Increased ROS glutamate->ros nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 induces oxidative_stress Oxidative Stress ros->oxidative_stress compound This compound compound->nrf2_keap1 activates nrf2 Nrf2 nrf2_keap1->nrf2 dissociation are ARE (Antioxidant Response Element) nrf2->are translocation & binding antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) are->antioxidant_enzymes transcription antioxidant_enzymes->ros neutralizes cell_survival Neuronal Survival antioxidant_enzymes->cell_survival cell_death Neuronal Cell Death oxidative_stress->cell_death

Caption: Plausible neuroprotective signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated neuroprotective properties. The available data suggests its potential as a lead compound for the development of therapeutic agents for neurodegenerative disorders. However, further research is required to fully characterize its biological activities and mechanism of action. Key areas for future investigation include:

  • Quantitative assessment of antioxidant activity: Determining the IC50 values of the purified compound in various antioxidant assays (e.g., DPPH, ABTS, ORAC) would provide a clearer understanding of its radical scavenging capabilities.

  • Elucidation of signaling pathways: Studies using techniques such as Western blotting, RT-PCR, and reporter gene assays are needed to confirm the involvement of specific pathways like Nrf2/ARE and MAPK in its neuroprotective effects.

  • In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases is a crucial next step to establish its therapeutic potential.

  • Development of a synthetic route: A scalable and efficient chemical synthesis would be essential for producing sufficient quantities of the compound for extensive preclinical and clinical studies, as isolation from natural sources can be limiting.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this information will stimulate further research into this intriguing natural product.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, leading to a 16-carbon skeleton. Among these, 3'-deoxy-4-O-methylsappanol represents a structurally distinct molecule with potential pharmacological significance. However, its biosynthetic pathway has not been explicitly elucidated in scientific literature. This technical guide synthesizes current knowledge on homoisoflavonoid and flavonoid biosynthesis to propose a putative pathway for this compound. We will delve into the hypothetical enzymatic steps, present analogous quantitative data from related pathways, detail relevant experimental protocols for pathway elucidation, and provide visual representations of the proposed biosynthetic route and associated workflows. This document aims to provide a foundational framework for researchers seeking to investigate and potentially engineer the biosynthesis of this and other rare homoisoflavonoids.

Introduction: The Homoisoflavonoid Landscape

Homoisoflavonoids are predominantly found in the plant families Fabaceae and Asparagaceae.[1] They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The biosynthesis of these complex molecules is thought to diverge from the general flavonoid pathway, with current evidence pointing to a chalcone precursor.[3] Specifically, sappanchalcone has been proposed as a key intermediate in the formation of sappanol and the related rearranged homoisoflavonoid, brazilin.[3][4]

The target molecule of this guide, this compound, is a derivative of the homoisoflavan sappanol. Its structure suggests two key enzymatic modifications from a sappanol-like precursor: a deoxygenation at the 3'-position of the B-ring and a methylation at the 4-O-position of the A-ring. While the complete pathway remains to be experimentally verified, we can infer the necessary enzymatic machinery by examining analogous reactions in flavonoid and isoflavonoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the general phenylpropanoid pathway, leading to the formation of a chalcone precursor, which then undergoes a series of modifications to yield the final product.

From Phenylalanine to a Chalcone Precursor

The biosynthesis initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA.

This activated intermediate then enters the flavonoid biosynthesis pathway.

Formation of the Homoisoflavonoid Scaffold

The characteristic homoisoflavonoid backbone is proposed to be formed from a chalcone intermediate.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

For homoisoflavonoid biosynthesis, it is hypothesized that a unique enzymatic reaction occurs, possibly involving a methyltransferase that acts on a chalcone, leading to the formation of the C16 skeleton. Sappanchalcone has been identified as a likely precursor for brazilin and related compounds.[4]

Hypothetical Steps to this compound

From a sappanol-like precursor, two key modifications are required:

  • 3'-Deoxygenation: The removal of the hydroxyl group at the 3' position of the B-ring is a critical step. While the specific enzyme for this reaction in homoisoflavonoid biosynthesis is unknown, the biosynthesis of 3-deoxyflavonoids in plants like maize involves enzymes such as dihydroflavonol reductase (DFR).[5][6] It is plausible that a similar reductase or a related enzyme is responsible for this deoxygenation.

  • 4-O-Methylation: The methylation of the hydroxyl group at the 4-position of the A-ring is likely catalyzed by an O-methyltransferase (OMT) . Flavonoid OMTs are a well-characterized family of enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[7][8][9] Flavonoid 4'-O-methyltransferases have been identified and characterized, suggesting the existence of enzymes with the required regiospecificity.[10][11]

The precise order of these two final steps is currently unknown.

Quantitative Data from Analogous Biosynthetic Pathways

Direct quantitative data for the enzymes involved in this compound biosynthesis is unavailable. However, we can draw parallels from characterized enzymes in related flavonoid and isoflavonoid pathways to provide a reference for potential enzymatic efficiencies.

Enzyme FamilyExample EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source OrganismReference
Chalcone Synthase Medicago sativa CHS4-Coumaroyl-CoA1.61.6Alfalfa[General knowledge]
Malonyl-CoA29-
Chalcone Isomerase Medicago sativa CHINaringenin Chalcone30830Alfalfa[General knowledge]
O-Methyltransferase Soybean OMTNaringenin--Soybean[10]
Catharanthus roseus OMT3'-O-methyl-eriodictyol--Madagascar Periwinkle[8]
Flavonoid 3'-Hydroxylase Tricyrtis hirta F3'H(2S)-Naringenin--Toad lily[11]

Table 1: Representative kinetic data for enzyme families proposed to be involved in homoisoflavonoid biosynthesis. Note that these are examples from related pathways and may not reflect the actual kinetics of the enzymes in this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a series of key experiments would be required. The following protocols are standard methodologies used in the field of natural product biosynthesis.

Heterologous Expression and Purification of Candidate Enzymes

This protocol is essential for producing and isolating the enzymes of interest for in vitro characterization.

Objective: To express and purify a candidate O-methyltransferase (OMT) from a plant source in E. coli.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate OMT genes from the transcriptome of a homoisoflavonoid-producing plant (e.g., Caesalpinia sappan) through homology-based searches.

    • Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His-tag).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

    • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

    • Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

    • Desalt and concentrate the purified protein using ultrafiltration.

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the function and substrate specificity of the purified enzymes.

Objective: To determine the catalytic activity and substrate specificity of the purified OMT.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1-5 µg of purified OMT

      • 100 µM of the putative substrate (e.g., sappanol, 3'-deoxysappanol)

      • 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

    • The total reaction volume is typically 50-100 µL.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of methanol or by acidification.

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

    • Compare the retention time and mass spectrum of the product with an authentic standard of 4-O-methylsappanol or this compound if available.

    • If a standard is not available, the product can be purified and its structure determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Kinetic Analysis:

    • To determine K_m and k_cat, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

Visualizing the Biosynthetic Landscape

Diagrams are essential for understanding the complex relationships within biosynthetic pathways and experimental workflows.

Proposed Biosynthetic Pathway of this compound L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Sappanchalcone Sappanchalcone (Proposed) Naringenin_Chalcone->Sappanchalcone Further modifications Sappanol_precursor Sappanol Precursor Sappanchalcone->Sappanol_precursor Homoiso_Synthase Deoxy_Sappanol 3'-deoxy-sappanol (Hypothetical Intermediate) Sappanol_precursor->Deoxy_Sappanol Reductase Final_Product This compound Deoxy_Sappanol->Final_Product OMT PAL PAL C4H C4H FourCL 4CL CHS CHS Homoiso_Synthase Homoisoflavonoid Synthase (Proposed) Reductase Reductase (Hypothetical) OMT OMT (Hypothetical)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Enzyme Characterization Gene_ID Identify Candidate Gene (e.g., OMT) Cloning Clone into Expression Vector Gene_ID->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Purify Protein via Affinity Chromatography Expression->Purification Enzyme_Assay In Vitro Enzyme Assay with Substrate and Cofactor Purification->Enzyme_Assay Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Analysis Structure_Elucidation Structure Elucidation (NMR) Analysis->Structure_Elucidation Kinetic_Analysis Kinetic Analysis Analysis->Kinetic_Analysis

Caption: Workflow for the characterization of a candidate biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound remains an uncharted area of research. This guide provides a robust, hypothesis-driven framework based on our current understanding of flavonoid and homoisoflavonoid biosynthesis. The proposed pathway, involving a chalcone precursor followed by reduction and methylation, offers a starting point for the discovery and characterization of the novel enzymes involved.

Future research should focus on:

  • Transcriptome and Genome Mining: Identifying candidate genes from homoisoflavonoid-producing plants.

  • Enzyme Characterization: Heterologous expression and in vitro assays to confirm the function of candidate enzymes.

  • Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts for the sustainable production of this compound and other valuable homoisoflavonoids.

The elucidation of this pathway will not only expand our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of pharmacologically important compounds.

References

An In-depth Technical Guide to 3'-deoxy-4-O-methylsappanol: From Discovery to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homoisoflavonoid 3'-deoxy-4-O-methylsappanol, a natural compound of interest for its potential therapeutic applications. It covers the history of its discovery, detailed experimental protocols for its isolation from natural sources, and a summary of its known biological activities, including neuroprotective and melanin synthesis inhibitory effects. This document aims to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development by presenting quantitative data in a structured format and outlining the experimental methodologies and known mechanistic pathways.

Discovery and History

This compound, also known by its systematic name (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol, was first isolated in 1987 by Namikoshi and his team from the wood of Caesalpinia japonica[1]. This discovery was part of a broader investigation into the phenolic constituents of this plant species.[1] While initially identified in C. japonica, this compound has since been reported in other species of the Caesalpinia genus (now often classified under Biancaea), including Biancaea sappan and Biancaea decapetala.[2]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₇H₁₈O₅PubChem CID 13846680[2]
Molecular Weight 302.32 g/mol PubChem CID 13846680[2]
CAS Number 112408-68-1PubChem CID 13846680[2]
IUPAC Name (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diolPubChem CID 13846680[2]

Experimental Protocols

Isolation from Caesalpinia japonica

The following is a detailed methodology for the isolation of this compound based on the original discovery.

Workflow for the Isolation of this compound

G Isolation Workflow start Air-dried wood of Caesalpinia japonica extraction Extraction with organic solvent (e.g., Methanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Partitioning of the concentrated extract concentration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractionation Fraction collection and analysis (e.g., TLC) chromatography1->fractionation chromatography2 Further purification of active fractions (e.g., Preparative HPLC) fractionation->chromatography2 isolation Isolation of pure this compound chromatography2->isolation characterization Structural Elucidation (NMR, MS) isolation->characterization

Caption: General workflow for the isolation and characterization of this compound.

Detailed Steps:

  • Plant Material: Air-dried wood of Caesalpinia japonica is collected and pulverized.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions enriched with this compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Neuroprotection Assay (General Protocol)

The neuroprotective effects of this compound can be assessed against glutamate-induced toxicity in primary cortical neurons.

Workflow for Neuroprotection Assay

G Neuroprotection Assay Workflow start Primary cortical neuron culture treatment Pre-treatment with this compound start->treatment induction Induction of neurotoxicity (e.g., with Glutamate) treatment->induction incubation Incubation for a defined period induction->incubation assessment Assessment of cell viability (e.g., MTT assay) incubation->assessment analysis Data analysis and comparison assessment->analysis

Caption: A typical workflow for assessing the neuroprotective effects of a compound.

Detailed Steps:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.

  • Treatment: After a period of stabilization in culture, the neurons are pre-treated with various concentrations of this compound for a specified time.

  • Induction of Toxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as glutamate.

  • Incubation: The cells are incubated for a further period to allow the neurotoxic effects to manifest.

  • Viability Assay: Cell viability is assessed using a quantitative method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The results are expressed as a percentage of the viability of control cells, and dose-response curves are generated to determine the EC₅₀ value.

Melanin Synthesis Inhibition Assay (General Protocol)

The inhibitory effect of this compound on melanin synthesis can be evaluated using B16F10 melanoma cells.

Workflow for Melanin Synthesis Inhibition Assay

G Melanin Synthesis Inhibition Assay start B16F10 melanoma cell culture treatment Treatment with this compound and α-MSH start->treatment incubation Incubation for 72 hours treatment->incubation lysis Cell lysis incubation->lysis measurement Measurement of melanin content (absorbance at 405 nm) lysis->measurement analysis Data analysis and IC₅₀ determination measurement->analysis

Caption: Workflow for evaluating the inhibition of melanin synthesis in B16F10 cells.

Detailed Steps:

  • Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.

  • Treatment: Cells are treated with various concentrations of this compound in the presence of a stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH).

  • Incubation: The cells are incubated for a period, typically 72 hours, to allow for melanin production.

  • Cell Lysis: After incubation, the cells are washed and lysed to release the melanin.

  • Melanin Quantification: The melanin content in the cell lysates is measured spectrophotometrically by reading the absorbance at approximately 405 nm.

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in melanin content compared to the control group (treated with α-MSH alone). An IC₅₀ value is then determined.

Biological Activities and Quantitative Data

This compound has demonstrated several biological activities of therapeutic interest.

Biological ActivityCell Line/ModelKey FindingsQuantitative Data
Neuroprotection Primary rat cortical neuronsExhibits significant neuroprotective activity against glutamate-induced toxicity.-
Melanin Synthesis Inhibition B16F10 melanoma cellsInhibits α-MSH-induced melanin synthesis.-
Cytotoxicity Cultured human melanoma HMV-II cellsShows moderate cytotoxicity.IC₅₀: 72.0 µM ± 2.4
Xanthine Oxidase Inhibition In vitro assayShows significant inhibitory activity.-

Data not available is denoted by "-".

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the biological activities observed suggest potential interactions with key cellular signaling cascades.

Potential Neuroprotective Mechanisms

The neuroprotective effects of many phytochemicals are known to be mediated through the modulation of pathways involved in oxidative stress, inflammation, and apoptosis.

Potential Neuroprotective Signaling Pathways

G Potential Neuroprotective Pathways cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Response cluster_antiapoptotic Anti-apoptotic Response compound This compound nrf2 Nrf2 Activation compound->nrf2 nfkb NF-κB Inhibition compound->nfkb bcl2 Bcl-2 Upregulation compound->bcl2 bax Bax Downregulation compound->bax ho1 HO-1 Upregulation nrf2->ho1 ros Reduced ROS ho1->ros neuroprotection Neuroprotection ros->neuroprotection cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cytokines->neuroprotection caspase Caspase Inhibition bcl2->caspase bax->caspase caspase->neuroprotection

Caption: Hypothesized signaling pathways involved in the neuroprotective effects of this compound.

Potential Mechanism of Melanin Synthesis Inhibition

The inhibition of melanin synthesis often involves the downregulation of key enzymes and transcription factors in the melanogenesis pathway.

Potential Melanogenesis Inhibition Pathway

G Melanogenesis Inhibition Pathway compound This compound tyrosinase Tyrosinase compound->tyrosinase mitf MITF compound->mitf melanin Melanin Synthesis tyrosinase->melanin trp1 TRP-1 trp1->melanin trp2 TRP-2 trp2->melanin mitf->tyrosinase mitf->trp1 mitf->trp2

Caption: Potential mechanism for the inhibition of melanin synthesis by this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Chemical Synthesis: The development of an efficient and scalable synthetic route would facilitate further pharmacological studies and potential drug development.

  • Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound in relation to its neuroprotective and melanin-inhibitory effects.

  • In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs could lead to the discovery of more potent and selective compounds.

This technical guide provides a foundational understanding of this compound, highlighting its discovery, methods of study, and known biological activities. The provided data and protocols are intended to support and stimulate further research into this promising natural product.

References

Spectroscopic and Mechanistic Insights into 3'-Deoxy-4-O-methylsappanol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-deoxy-4-O-methylsappanol, a homoisoflavonoid isolated from Caesalpinia sappan. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a structured presentation of available data and experimental methodologies.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available
Mass Spectrometry (MS)

The molecular formula for this compound is C₁₇H₁₈O₅, with a calculated molecular weight of approximately 302.32 g/mol .

Table 3: Mass Spectrometry Data for this compound

m/zIon TypeRelative Abundance (%)
Data not available

Experimental Protocols

The following are detailed experimental protocols typical for the isolation and spectroscopic analysis of homoisoflavonoids from Caesalpinia sappan, based on methodologies reported for similar compounds.

Isolation of this compound
  • Extraction: The heartwood of Caesalpinia sappan is typically dried, powdered, and extracted with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Data Acquisition:

    • ¹H NMR spectra are acquired with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR spectra are recorded with complete proton decoupling.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ESI source.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The data analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition of the compound.

Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, a related compound, 3-deoxysappanchalcone, also found in Caesalpinia sappan, has been shown to inhibit colon cancer cell growth by directly targeting the T-LAK cell-originated protein kinase (TOPK) signaling pathway.[]

TOPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates TOPK TOPK TOPK->ERK1_2 Positive Feedback RSK p90RSK TOPK->RSK Phosphorylates c_Jun c-Jun TOPK->c_Jun Phosphorylates ERK1_2->TOPK Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis ERK1_2->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation RSK->Cell_Proliferation c_Jun->Cell_Proliferation 3_deoxysappanchalcone 3-deoxysappanchalcone 3_deoxysappanchalcone->TOPK Inhibits

Figure 1. The TOPK signaling pathway and the inhibitory action of 3-deoxysappanchalcone.

References

3'-deoxy-4-O-methylsappanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to 3'-deoxy-4-O-methylsappanol, a compound of interest for its potential neuroprotective effects.

Chemical Identity and Properties

This compound is a naturally occurring homoisoflavonoid. Its chemical identifiers and key properties are summarized in the table below.

IdentifierValueReference
CAS Number 112408-68-1[1][2][3]
Molecular Formula C17H18O5[1][2][3]
Molecular Weight 302.32 g/mol [2][3]
IUPAC Name (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol[2]
InChI InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1[2][3]
InChIKey NRDMATSOBGRQDO-DLBZAZTESA-N[2][3]
SMILES CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O[2]
Synonyms 3'-deoxy- 4-O-methylsappanol, (3R,4S)-3-(4-Hydroxybenzyl)-4-methoxy-3,7-chromanediol[3]

Biological Activity and Therapeutic Potential

Research has highlighted the neuroprotective properties of this compound, particularly its ability to mitigate glutamate-induced neurotoxicity. This activity suggests its potential as a therapeutic agent for neurodegenerative disorders where excitotoxicity is a contributing factor.

Neuroprotective Effects

Studies have demonstrated that this compound, isolated from Caesalpinia sappan, exhibits significant protective effects against glutamate-induced toxicity in primary cultured rat cortical cells. This suggests a potential role in protecting neurons from the damage caused by excessive glutamate, a mechanism implicated in various neurological conditions.

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the neuroprotective effects of this compound.

Isolation of this compound

A general procedure for the isolation of this compound from its natural source, Caesalpinia sappan, involves the following steps:

  • Extraction: The dried heartwood of Caesalpinia sappan is powdered and extracted with methanol.

  • Fractionation: The crude methanol extract is then partitioned with different solvents of increasing polarity, such as n-hexane, ethyl acetate, and water.

  • Chromatography: The ethyl acetate fraction, which typically contains the compound of interest, is subjected to column chromatography on silica gel.

  • Purification: Further purification is achieved through repeated column chromatography and recrystallization to yield pure this compound.

Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons

This protocol outlines the in vitro assay used to assess the neuroprotective activity of this compound.

Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons from rat embryos (E17-18)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Primary cortical neurons are seeded on poly-D-lysine coated plates and maintained in Neurobasal medium.

  • Treatment: After a period of stabilization in culture (typically 7-10 days), the neurons are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Induction of Neurotoxicity: Following pre-treatment, glutamate is added to the culture medium to a final concentration known to induce excitotoxicity (e.g., 100 µM) and incubated for a set period (e.g., 24 hours). A control group without glutamate exposure and a vehicle control group (treated with the solvent used for the compound) are included.

  • Assessment of Cell Viability (MTT Assay):

    • The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The protective effect of this compound is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Signaling Pathways and Experimental Workflows

While the precise signaling pathway for the neuroprotective action of this compound is yet to be fully elucidated, a plausible mechanism involves the modulation of pathways related to oxidative stress and apoptosis, which are downstream of glutamate receptor overactivation.

Proposed Neuroprotective Mechanism

The following diagram illustrates a hypothetical signaling pathway for glutamate-induced neurotoxicity and the potential points of intervention for a neuroprotective agent like this compound.

Glutamate_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx ROS_Production ↑ ROS Production (Oxidative Stress) Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis / Neuronal Death Caspase_Activation->Apoptosis Neuroprotective_Agent This compound Neuroprotective_Agent->ROS_Production Inhibits Neuroprotective_Agent->Mitochondrial_Dysfunction Prevents

Caption: Proposed pathway of glutamate-induced neurotoxicity and potential intervention points.

Experimental Workflow for Neuroprotective Agent Screening

The following diagram outlines the general workflow for identifying and characterizing neuroprotective compounds.

Neuroprotection_Workflow Start Start: Compound Library Isolation Isolation & Purification (e.g., from Natural Source) Start->Isolation Characterization Chemical Characterization (CAS, IUPAC, etc.) Isolation->Characterization Primary_Screening Primary Screening: In Vitro Neurotoxicity Assay (e.g., Glutamate-induced) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & Potency (IC₅₀ Determination) Hit_Identification->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Safety (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for the discovery and development of neuroprotective agents.

References

Potential Therapeutic Targets of 3'-deoxy-4-O-methylsappanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol, a homoisoflavonoid primarily isolated from Caesalpinia sappan, is emerging as a compound of significant interest in therapeutic research. This technical guide synthesizes the current understanding of its biological activities and potential therapeutic targets. The primary focus of existing research has been on its neuroprotective and antioxidant properties. While direct evidence for its anti-inflammatory targets is still under investigation, the well-documented anti-inflammatory effects of related homoisoflavonoids from the same plant source provide a strong basis for inferring potential mechanisms of action. This document provides a comprehensive overview of the known biological effects, quantitative data, and the experimental methodologies used to elucidate these activities.

Core Therapeutic Potential

The primary therapeutic avenues for this compound, as indicated by current research, are in the realms of neuroprotection and the mitigation of oxidative stress. The compound has demonstrated a significant ability to protect neuronal cells from excitotoxicity and to neutralize harmful reactive oxygen and nitrogen species.

Neuroprotection

The most direct evidence for the therapeutic potential of this compound lies in its neuroprotective effects. Specifically, it has been shown to protect primary cultured rat cortical cells from glutamate-induced toxicity.[1] This form of excitotoxicity is a key pathological mechanism in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to preserve cell viability in the presence of excessive glutamate suggests its potential as a therapeutic agent for these conditions.

Antioxidant Activity

Complementing its neuroprotective effects, this compound is a potent antioxidant.[1] It has been shown to be effective against both reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Furthermore, it exhibits an inhibitory effect on the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.[1] This broad-spectrum antioxidant activity suggests its potential utility in a variety of diseases where oxidative stress is a contributing factor, including cardiovascular and metabolic diseases.

Inferred Anti-inflammatory Potential

While direct studies on the anti-inflammatory targets of this compound are limited, the broader class of homoisoflavonoids from Caesalpinia sappan exhibits significant anti-inflammatory properties. These related compounds have been shown to modulate key inflammatory pathways, suggesting that this compound may act through similar mechanisms. The established anti-inflammatory mechanisms of related homoisoflavonoids include the inhibition of pro-inflammatory cytokine production (such as IL-1, IL-6, and TNF-α), the suppression of prostaglandin E2 (PGE2) synthesis, and the modulation of the NF-κB and Keap1/Nrf2/HO-1 signaling pathways.[2][3][4][5][6]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityAssay SystemEndpointConcentration RangeResultReference
NeuroprotectionPrimary cultured rat cortical cells with glutamate-induced toxicityCell Viability0.1 µM to 10 µM~50%[1]

Potential Molecular Targets and Signaling Pathways

Based on the available evidence for this compound and related homoisoflavonoids, several potential molecular targets and signaling pathways can be identified.

Directly Implicated Pathways for this compound
  • Glutamate-Induced Excitotoxicity Pathway: The primary demonstrated effect is the inhibition of this pathway, though the precise molecular target within this cascade has not yet been elucidated.

  • Oxidative Stress Pathways: The compound's ability to scavenge ROS and RNS and inhibit LDL oxidation points to a direct interaction with these reactive species or with enzymes involved in their generation.

Inferred Pathways from Related Homoisoflavonoids
  • NF-κB Signaling Pathway: A central regulator of inflammation, the inhibition of this pathway by related compounds suggests it as a likely target.

  • Nrf2/HO-1 Pathway: This pathway is a key regulator of the antioxidant response, and its upregulation by related compounds is a plausible mechanism for the observed antioxidant effects.

  • Pro-inflammatory Cytokine and Prostaglandin Synthesis Pathways: Inhibition of the production of IL-1, IL-6, TNF-α, and PGE2 are likely downstream effects of modulating upstream signaling pathways.

  • Other Potential Targets: Based on studies of other homoisoflavonoids, potential targets could include ferrochelatase (FECH), soluble epoxide hydrolase (sEH), inosine monophosphate dehydrogenase 2 (IMPDH2), phosphodiesterase 4 (PDE4), deoxyhypusine hydroxylase (DOHH), and protein tyrosine kinases like c-Src.[7][8]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to evaluate the biological activities of this compound and related compounds.

Neuroprotection Assays
  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

  • Induction of Neurotoxicity: Glutamate is added to the cell culture medium to induce excitotoxicity.

  • Treatment: Cells are co-treated with varying concentrations of this compound.

  • Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Antioxidant Assays
  • ROS/RNS Scavenging Assays: Various in vitro chemical assays are used to assess the ability of the compound to neutralize specific reactive species. These may include assays for scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), superoxide radicals, and nitric oxide.

  • LDL Oxidation Assay: LDL is isolated from human plasma and incubated with an oxidizing agent (e.g., copper sulfate) in the presence or absence of the test compound. The extent of oxidation is measured, often by quantifying the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).

Anti-inflammatory Assays (as applied to related compounds)
  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) or primary chondrocytes are used.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

  • Treatment: Cells are treated with the test compounds at various concentrations.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Gene Expression Analysis: The mRNA levels of inflammatory mediators are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Visualizations

Signaling Pathways

G cluster_inferred Inferred Anti-inflammatory Mechanisms of Related Homoisoflavonoids cluster_direct Demonstrated Effects of this compound LPS LPS / IL-1β NFkB NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->Cytokines PGE2 Prostaglandin E2 (PGE2) NFkB->PGE2 Homoisoflavonoids Related Homoisoflavonoids (e.g., from Caesalpinia sappan) Homoisoflavonoids->NFkB Inhibition Glutamate Excess Glutamate Excitotoxicity Glutamate-Induced Excitotoxicity Glutamate->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death ROS_RNS ROS / RNS Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Target_Compound This compound Target_Compound->Excitotoxicity Inhibition Target_Compound->Oxidative_Stress Inhibition

Caption: Inferred and demonstrated signaling pathways.

Experimental Workflow

G cluster_neuro Neuroprotection Assay Workflow cluster_anti_inflam Anti-inflammatory Assay Workflow (for related compounds) start_neuro Isolate & Culture Primary Cortical Neurons induce_neuro Induce Excitotoxicity (with Glutamate) start_neuro->induce_neuro treat_neuro Treat with This compound induce_neuro->treat_neuro assess_neuro Assess Cell Viability (e.g., MTT Assay) treat_neuro->assess_neuro start_inflam Culture Macrophages or Chondrocytes induce_inflam Induce Inflammation (with LPS or IL-1β) start_inflam->induce_inflam treat_inflam Treat with Test Compound induce_inflam->treat_inflam assess_inflam Measure Cytokines (ELISA) & Gene Expression (RT-qPCR) treat_inflam->assess_inflam

Caption: Generalized experimental workflows.

Conclusion and Future Directions

This compound presents a promising profile as a neuroprotective and antioxidant agent. The strong anti-inflammatory activities of its chemical relatives from Caesalpinia sappan further broaden its potential therapeutic applications. Future research should focus on several key areas:

  • Target Deconvolution: Identifying the specific molecular targets of this compound for its neuroprotective and antioxidant effects is a critical next step.

  • Direct Anti-inflammatory Studies: Investigating the direct effects of this compound on inflammatory pathways and comparing its activity to other homoisoflavonoids is warranted.

  • In Vivo Studies: Preclinical studies in animal models of neurological and inflammatory diseases are necessary to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the biological activities of 3'-deoxy-4-O-methylsappanol, a homoisoflavonoid isolated from Caesalpinia sappan. The protocols are based on established in vitro assays for assessing neuroprotective, anti-inflammatory, and antioxidant properties.

Overview of this compound

This compound is a bioactive homoisoflavonoid that has demonstrated significant neuroprotective effects. As a member of the homoisoflavonoid class of compounds found in Caesalpinia sappan, it is also a promising candidate for anti-inflammatory and antioxidant activities. These protocols are designed to enable researchers to investigate and quantify these potential therapeutic properties in a laboratory setting.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound. It is important to note that while neuroprotective activity has been specifically reported for this compound, the data for anti-inflammatory and antioxidant activities are based on general findings for related homoisoflavonoids and should be determined experimentally.

In Vitro AssayCell Line/SystemEndpoint MeasuredResult for this compoundReference Compound
Neuroprotective Activity Primary Cultured Rat Cortical NeuronsCell Viability~50% cell viability at 0.1 µM to 10 µM against glutamate-induced toxicity.[1][2]MK-801 (NMDA antagonist)
Anti-inflammatory Activity RAW 264.7 MacrophagesNitric Oxide (NO) InhibitionData not available; expected to show inhibitory activity.L-NMMA or Indomethacin
Antioxidant Activity DPPH Radical Scavenging AssayIC50 ValueData not available; expected to show radical scavenging activity.Ascorbic Acid or Trolox

Experimental Protocols

Neuroprotective Activity Assay: Glutamate-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 Sprague-Dawley rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates (96-well)

  • This compound

  • L-glutamic acid

  • MK-801 (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the cells in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

  • Compound Treatment:

    • Prepare stock solutions of this compound and MK-801 in DMSO.

    • On the day of the experiment, replace the culture medium with fresh medium.

    • Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or MK-801 to the respective wells.

    • Incubate for 1 hour.

  • Induction of Excitotoxicity:

    • Following the pre-treatment, add L-glutamic acid to a final concentration of 100 µM to all wells except the vehicle control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot a dose-response curve to determine the effective concentration range.

Neuroprotective_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Induction cluster_assay Viability Assessment cluster_analysis Data Analysis start Start: Plate Primary Cortical Neurons culture Culture for 7-10 Days start->culture pretreat Pre-treat with This compound culture->pretreat glutamate Add Glutamate (100 µM) pretreat->glutamate incubate_24h Incubate 24 hours glutamate->incubate_24h mtt Add MTT Reagent incubate_24h->mtt incubate_4h Incubate 4 hours mtt->incubate_4h dissolve Dissolve Formazan (DMSO) incubate_4h->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate Cell Viability (%) read->analyze end End analyze->end

Workflow for the Neuroprotective Assay.
Anti-inflammatory Activity Assay: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol describes a method to evaluate the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well culture plates

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • L-NMMA (N-monomethyl-L-arginine) or Indomethacin (positive control)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare various concentrations of this compound and the positive control.

    • Replace the medium and treat the cells with the compounds for 1 hour before LPS stimulation.

  • Induction of Inflammation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-only treated group.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anti_Inflammatory_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay NO Measurement cluster_analysis Data Analysis start Start: Seed RAW 264.7 Cells incubate_24h_1 Incubate 24 hours start->incubate_24h_1 treat Treat with This compound incubate_24h_1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate_24h_2 Incubate 24 hours stimulate->incubate_24h_2 collect Collect Supernatant incubate_24h_2->collect griess Add Griess Reagent collect->griess read Read Absorbance (540 nm) griess->read analyze Calculate % NO Inhibition and IC50 read->analyze end End analyze->end

Workflow for the Anti-inflammatory Assay.
Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol details a straightforward method to assess the antioxidant potential of this compound through its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound and the positive control in methanol. Create a series of dilutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging against the concentration of the compound to determine the IC50 value.

Antioxidant_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis start Start: Prepare DPPH and Sample Solutions mix Mix DPPH and Sample in 96-well plate start->mix incubate Incubate in Dark (30 min) mix->incubate read Read Absorbance (517 nm) incubate->read analyze Calculate % Scavenging and IC50 read->analyze end End analyze->end

Workflow for the Antioxidant DPPH Assay.

Signaling Pathway

The neuroprotective effect of compounds like this compound against glutamate-induced excitotoxicity is often associated with the modulation of intracellular signaling cascades that prevent neuronal apoptosis. A simplified, representative pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_intervention Intervention glutamate Glutamate nmda_r NMDA Receptor glutamate->nmda_r Binds ca_influx Ca2+ Influx nmda_r->ca_influx ros Increased ROS ca_influx->ros apoptosis Apoptosis ros->apoptosis compound 3'-deoxy-4-O- methylsappanol compound->nmda_r Inhibits compound->ros Scavenges

References

Application Notes and Protocols for 3'-deoxy-4-O-methylsappanol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol is a phenolic compound isolated from the heartwood of Caesalpinia sappan (sappanwood).[1] Traditionally, extracts of sappanwood have been used in herbal medicine.[2] Recent scientific investigations have highlighted the potential of constituents from Caesalpinia sappan in various cell culture models, demonstrating cytotoxic and other biological activities. These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its biological activities, protocols for in vitro assays, and potential signaling pathways.

Biological Activity and Data Presentation

This compound has demonstrated cytotoxic effects against cancer cell lines. Its activity, along with that of other compounds isolated from Caesalpinia sappan, has been quantified to determine its potency. This information is crucial for designing cell culture experiments and for comparing its efficacy against other compounds.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and other related compounds from Caesalpinia sappan against the human melanoma HMV-II cell line.

CompoundCell LineAssayEndpointResultReference
This compound HMV-IICytotoxicityIC5072.0 ± 2.4 µM [1]
SappanchalconeHMV-IICytotoxicityIC5083.1 ± 4.0 µM[1]
BrazileinHMV-IICytotoxicityIC5033.8 ± 1.1 µM[1]
BrazilinHMV-IICytotoxicityIC5018.4 ± 0.8 µM[1]
4-O-methylsappanolHMV-IICytotoxicityIC5020.2 ± 0.8 µM[1]

Additionally, various extracts of Caesalpinia sappan have been shown to inhibit the proliferation of other cancer cell lines.

ExtractCell LineAssayEndpointResult (IC50)Reference
Petroleum ether extract (SG②)HuH-7MTT AssayIC5056.10 µg/ml[2]
Petroleum ether extract (SY②)HuH-7MTT AssayIC5077.20 µg/ml[2]
Ethanol extract4T1MTT AssayIC509.3 µg/mL[1]
Ethanol extractA549CytotoxicityIC5045.19 ± 1.704 μg/mL[3]

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the biological activity of this compound in cell culture.

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol is adapted from studies on Caesalpinia sappan extracts and is suitable for assessing the cytotoxic effects of this compound.[2]

Materials:

  • Human melanoma cell line (HMV-II) or other cell line of interest

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.1%.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol can be used to determine if the cytotoxic effects of this compound are mediated through apoptosis.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis compound 3'-deoxy-4-O- methylsappanol Stock treatment Cell Treatment with Compound Dilutions compound->treatment cells Cell Culture (e.g., HMV-II) cells->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_results Quantification of Apoptotic Cells apoptosis->apoptosis_results

Caption: Workflow for assessing the in vitro activity of this compound.

Postulated Signaling Pathway

While the precise signaling pathway for this compound is not yet fully elucidated, based on the activities of other compounds from Caesalpinia sappan, a potential mechanism of action could involve the modulation of key cellular processes related to cell survival and apoptosis. For instance, brazilin, another compound from sappanwood, has been shown to suppress the expression of tyrosinase-related protein (TYRP) 2 and tyrosinase.[1] Furthermore, extracts from Caesalpinia sappan have been observed to increase the BAX/BCL-2 ratio, a key indicator of apoptosis induction.[3]

G cluster_cell Cancer Cell compound 3'-deoxy-4-O- methylsappanol bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition? bax Bax (Pro-apoptotic) compound->bax Activation? apoptosis Apoptosis bcl2->apoptosis caspases Caspase Activation bax->caspases caspases->apoptosis

Caption: Postulated apoptotic pathway influenced by Caesalpinia sappan compounds.

Conclusion

This compound, a constituent of Caesalpinia sappan, exhibits cytotoxic properties against cancer cells in vitro. The provided protocols and data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in a broader range of cancer cell types and in vivo models.

References

Application Notes & Protocols: Quantification of 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol is a homoisoflavonoid found in the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long history of use in traditional medicine across Southeast Asia. This compound, along with other related homoisoflavonoids like brazilin and sappanchalcone, is of significant interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.

These application notes provide a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a widely accessible and reliable analytical technique. Additionally, considerations for developing a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed.

Analytical Methods

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This section details a proposed HPLC-DAD method for the quantification of this compound. The method is adapted from validated methods for the analysis of brazilin, a structurally related major compound in Caesalpinia sappan.[1][2][3]

Principle: The method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. Quantification is achieved by comparing the peak area of the analyte to a standard calibration curve. Diode-array detection allows for spectral analysis to confirm peak purity and identity.

Experimental Protocol: HPLC-DAD Quantification

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution of 0.3% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm is a suitable wavelength for monitoring homoisoflavonoids. A full UV scan (200-400 nm) should be performed to determine the optimal wavelength for this compound.

  • Run Time: Approximately 30 minutes.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation (from Caesalpinia sappan heartwood):

  • Extraction:

    • Grind the dried heartwood of Caesalpinia sappan into a fine powder.

    • Accurately weigh 1 g of the powder and place it in a flask.

    • Add 50 mL of 95% ethanol and perform extraction using a suitable method (e.g., ultrasonication for 30 minutes or reflux extraction for 2 hours).[2]

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution:

    • Reconstitute the dried extract with a known volume of methanol to achieve an estimated concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters (Expected Values):

The following table summarizes the expected validation parameters for this HPLC-DAD method, based on typical values for related compounds.[1][3]

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2% (Intra-day), < 5% (Inter-day)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for analysis in complex biological matrices, an LC-MS/MS method is recommended.

Principle: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is identified and quantified based on its specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Experimental Protocol: LC-MS/MS Quantification (Proposed)

1. Instrumentation and Conditions:

  • System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis and better resolution.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: ESI in both positive and negative modes should be evaluated to determine the optimal ionization for this compound.

  • MRM Transitions: The precursor ion will be the [M+H]⁺ or [M-H]⁻ of this compound (C₁₇H₁₈O₅, MW: 302.32 g/mol ).[4] Product ions will need to be determined by infusing a standard solution and performing a product ion scan.

2. Sample Preparation (from plasma):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally related compound not present in the sample).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Method Validation Parameters (Expected for LC-MS/MS):

ParameterSpecification
Linearity (r²) ≥ 0.99
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Within acceptable limits (e.g., 80-120%)

Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Caesalpinia sappan Heartwood Caesalpinia sappan Heartwood Grinding Grinding Caesalpinia sappan Heartwood->Grinding Extraction (Ethanol) Extraction (Ethanol) Grinding->Extraction (Ethanol) Filtration Filtration Extraction (Ethanol)->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution (Methanol) Reconstitution (Methanol) Evaporation->Reconstitution (Methanol) Filtering (0.45 um) Filtering (0.45 um) Reconstitution (Methanol)->Filtering (0.45 um) HPLC Injection HPLC Injection Filtering (0.45 um)->HPLC Injection C18 Reverse-Phase Separation C18 Reverse-Phase Separation HPLC Injection->C18 Reverse-Phase Separation DAD Detection (280 nm) DAD Detection (280 nm) C18 Reverse-Phase Separation->DAD Detection (280 nm) Peak Integration Peak Integration DAD Detection (280 nm)->Peak Integration Quantification via Calibration Curve Quantification via Calibration Curve Peak Integration->Quantification via Calibration Curve

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway 3-deoxy-4-O-methylsappanol 3-deoxy-4-O-methylsappanol Target Protein/Enzyme Target Protein/Enzyme 3-deoxy-4-O-methylsappanol->Target Protein/Enzyme Binding/Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein/Enzyme->Downstream Effector 1 Activation/Inhibition Downstream Effector 2 Downstream Effector 2 Target Protein/Enzyme->Downstream Effector 2 Activation/Inhibition Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2->Biological Response

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for 3'-deoxy-4-O-methylsappanol in Neuroprotective Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol, also known as 3-Deoxysappanchalcone (3-DSC), is a bioactive chalcone compound isolated from Caesalpinia sappan L. Emerging research has highlighted its potent anti-inflammatory and neuroprotective properties, making it a promising candidate for the development of therapeutics for neurodegenerative diseases and neurological injuries. This document provides detailed application notes and experimental protocols for assessing the neuroprotective activity of this compound, with a focus on its anti-neuroinflammatory effects mediated by microglia.

The primary mechanism of neuroprotection offered by this compound involves the attenuation of microglial activation. In response to stimuli such as lipopolysaccharide (LPS), microglia, the resident immune cells of the central nervous system, become activated and release a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Chronic or excessive production of these mediators contributes to neuronal damage and death. This compound has been shown to suppress the production of these inflammatory cytokines by inhibiting key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound (3-DSC) in in vitro models of neuroinflammation.

Table 1: Cytotoxicity of this compound on Microglia

Concentration (µM)Cell Viability (%)Reference
5No significant cytotoxicity
10No significant cytotoxicity
20No significant cytotoxicity

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

TreatmentTNF-α mRNA reduction (%)IL-6 mRNA reduction (%)IL-1β mRNA reduction (%)TNF-α protein reduction (%)IL-6 protein reduction (%)IL-1β protein reduction (%)Reference
10 µM 3-DSCSignificant reductionSignificant reductionSignificant reductionSignificant reductionSignificant reductionSignificant reduction

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO and dilute it with cell culture medium to achieve final concentrations ranging from 5 to 20 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Pro-inflammatory Cytokines
  • Principle: This method quantifies the mRNA levels of target genes (TNF-α, IL-6, IL-1β) to assess the effect of this compound on their transcription.

  • Protocol:

    • Seed microglia in a 6-well plate.

    • Pre-treat the cells with 10 µM this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 6 hours. Include control groups (untreated, LPS only, 3-DSC only).

    • Extract total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

  • Principle: ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Follow steps 1-3 from the qRT-PCR protocol, but extend the LPS stimulation period to 24 hours.

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., phosphorylated p65, total p65, phosphorylated p38, total p38).

  • Protocol:

    • Seed microglia in a 6-well plate.

    • Pre-treat the cells with 10 µM this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 30-60 minutes (for phosphorylation events).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Indirect Neuroprotection Co-culture Assay
  • Principle: This assay determines if the anti-inflammatory effects of this compound on microglia can protect neurons from inflammation-induced apoptosis.

  • Protocol:

    • Culture microglia as described previously. Pre-treat with 10 µM this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

    • Collect the conditioned medium (CM) from the microglia cultures.

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) separately.

    • Replace the neuronal culture medium with the collected CM from the different microglia treatment groups.

    • Incubate the neurons in the CM for 24 hours.

    • Assess neuronal apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3 activity.

Visualizations

experimental_workflow cluster_viability 1. Cytotoxicity Assessment cluster_inflammation 2. Anti-inflammatory Effect cluster_neuroprotection 3. Indirect Neuroprotection microglia_viability Seed Microglia treat_dsc_viability Treat with 3-DSC (5-20 µM) microglia_viability->treat_dsc_viability mtt_assay MTT Assay treat_dsc_viability->mtt_assay viability_result Determine Non-Toxic Concentration mtt_assay->viability_result microglia_inflammation Seed Microglia pretreat_dsc Pre-treat with 10 µM 3-DSC microglia_inflammation->pretreat_dsc lps_stimulation Stimulate with LPS pretreat_dsc->lps_stimulation collect_samples Collect Supernatant (ELISA) & Lysates (qRT-PCR, Western) lps_stimulation->collect_samples cytokine_analysis Analyze Cytokines & Signaling Proteins collect_samples->cytokine_analysis microglia_coculture Prepare Microglia Conditioned Medium treat_neurons Treat Neurons with Conditioned Medium microglia_coculture->treat_neurons neuron_culture Culture Neurons neuron_culture->treat_neurons apoptosis_assay Assess Neuronal Apoptosis treat_neurons->apoptosis_assay neuroprotection_result Evaluate Neuroprotective Effect apoptosis_assay->neuroprotection_result

Caption: Experimental workflow for assessing the neuroprotective activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 p65 p65 TLR4->p65 DSC 3'-deoxy-4-O- methylsappanol DSC->p38 Inhibits DSC->p65 Inhibits p_p38 p-p38 p38->p_p38 Phosphorylation nucleus Nucleus p_p38->nucleus p_p65 p-p65 p65->p_p65 Phosphorylation p_p65->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation

Caption: Signaling pathway of this compound's anti-neuroinflammatory effect.

Application of 3'-Deoxy-4-O-methylsappanol in Antioxidant Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-4-O-methylsappanol is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan (Sappanwood), a plant with a long history of use in traditional medicine for its therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] Homoisoflavonoids from C. sappan are recognized as potent antioxidants capable of neutralizing free radicals and protecting cells from oxidative damage.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the antioxidant potential of this compound. While specific quantitative data for this exact compound is limited in publicly available literature, data from related compounds and extracts are presented to guide research efforts. Its stereoisomer, 3'-deoxy-4-O-methylepisappanol, has been explicitly identified as possessing antioxidant activity and the ability to inhibit LDL oxidation.[4]

Mechanism of Antioxidant Action

The antioxidant activity of homoisoflavonoids like this compound is attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[2] The proposed mechanisms for its antioxidant effects include:

  • Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

  • Activation of Endogenous Antioxidant Pathways: Upregulating the expression of cytoprotective genes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, inducing the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Data Presentation: Antioxidant Activity

As specific data for this compound is scarce, the following tables summarize the antioxidant activity of Caesalpinia sappan extracts, which contain a mixture of homoisoflavonoids including the target compound. This data provides a benchmark for the expected potency.

Table 1: In Vitro Antioxidant Activity of Caesalpinia sappan Extracts

Extract/CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
C. sappan Ethyl Acetate ExtractDPPH19.7Ascorbic AcidComparable
C. sappan Methanol ExtractDPPH< 50RutinComparable
C. sappan Water ExtractDPPH< 50--
C. sappan Ethyl Acetate ExtractNitric Oxide Scavenging< 50Ascorbic AcidComparable
C. sappan Methanol ExtractNitric Oxide Scavenging< 50RutinComparable
C. sappan Water ExtractNitric Oxide Scavenging< 50--

Data compiled from multiple sources indicating strong antioxidant potential.[1][3][5]

Table 2: In Vivo Antioxidant Activity of Caesalpinia sappan Extracts in CCl4-Treated Rats

Extract (100 mg/kg)ParameterOrgan% Change vs. CCl4 ControlReference Compound (Vitamin E, 50 mg/kg)
Methanol ExtractSOD LevelLiver & KidneySignificant IncreaseComparable Increase
Water ExtractSOD LevelLiver & KidneySignificant IncreaseComparable Increase
Methanol ExtractCatalase LevelLiver & KidneySignificant IncreaseComparable Increase
Water ExtractCatalase LevelLiver & KidneySignificant IncreaseComparable Increase
Methanol ExtractTBARS LevelLiver & KidneySignificant DecreaseComparable Decrease
Water ExtractTBARS LevelLiver & KidneySignificant DecreaseComparable Decrease

SOD: Superoxide Dismutase; TBARS: Thiobarbituric Acid Reactive Substances.[3][5]

Experimental Protocols

The following are detailed protocols for evaluating the antioxidant properties of this compound.

Protocol 1: DPPH Free Radical Scavenging Assay

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of the compound to inhibit intracellular ROS generation in a cell-based model.

Materials:

  • Human hepatoma (HepG2) or other suitable cells

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H2O2 (ROS inducers)

  • Phosphate-buffered saline (PBS)

  • Quercetin or other known cellular antioxidant (positive control)

  • 96-well black-walled, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the positive control for 1-2 hours.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA. Add the ROS inducer (e.g., 600 µM AAPH or 250 µM H2O2) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of inhibition of ROS production is calculated as: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100 Where AUC_control is the AUC of the cells treated only with the ROS inducer.

Protocol 3: Nrf2 Activation Assay (Western Blot)

This protocol determines if this compound can induce the nuclear translocation of Nrf2.

Materials:

  • Human keratinocytes (HaCaT) or other suitable cells

  • Cell culture medium

  • This compound

  • Sulforaphane (positive control)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with various concentrations of this compound or sulforaphane for a specified time (e.g., 4-6 hours).

  • Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative amount of Nrf2 in the nuclear fraction compared to the cytoplasmic fraction. An increase in nuclear Nrf2 indicates activation. Lamin B1 and β-actin serve as loading controls for the nuclear and cytoplasmic fractions, respectively.

Visualizations

Signaling Pathway

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3'-Deoxy-4-O- methylsappanol Keap1 Keap1 Compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds & inhibits Ub Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub leads to Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Caption: Proposed Nrf2 activation pathway by this compound.

Experimental Workflow

Experimental_Workflow start Start: Characterize Antioxidant Properties of this compound in_vitro In Vitro Assays (Chemical) start->in_vitro cellular Cell-Based Assays start->cellular mechanism Mechanism of Action start->mechanism dpph DPPH Scavenging in_vitro->dpph abts ABTS Scavenging in_vitro->abts end Conclusion: Evaluate Overall Antioxidant Potential dpph->end abts->end caa Cellular Antioxidant Activity (CAA) cellular->caa ros Intracellular ROS Measurement cellular->ros caa->end ros->end nrf2 Nrf2 Nuclear Translocation (Western Blot) mechanism->nrf2 gene_exp Antioxidant Gene Expression (qPCR) mechanism->gene_exp nrf2->end gene_exp->end

Caption: Workflow for comprehensive antioxidant evaluation.

References

Application Notes and Protocols for Measuring 3'-deoxy-4-O-methylsappanol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3'-deoxy-4-O-methylsappanol is a homoisoflavonoid derived from Caesalpinia sappan (sappanwood), a plant with a long history of use in traditional medicine for treating various ailments, including inflammation and tumors.[1][2] Scientific investigations into the bioactive compounds of sappanwood, such as sappanol and brazilin, have revealed significant anti-inflammatory, antioxidant, and anti-angiogenic properties.[3][4][5][6] These compounds have been shown to modulate key signaling pathways involved in disease progression, making their derivatives, like this compound, promising candidates for drug discovery and development.[1]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its potential anti-inflammatory, antioxidant, and anti-angiogenic effects.

I. Anti-Inflammatory Activity Assays

Inflammation is a critical process in many diseases. The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of key pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

This assay determines the effect of the test compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages. Compounds isolated from Caesalpinia sappan have demonstrated significant inhibitory effects on these cytokines.[4][7]

Experimental Protocol:

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT): After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to assess cell viability.

Data Presentation:

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
0.1
1
10
100
Dexamethasone (10 µM)

Logical Workflow for Anti-Inflammatory Assay:

G cluster_0 Cell Culture and Treatment cluster_1 Data Collection cluster_2 Analysis A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D F Perform MTT Assay C->F E Perform ELISA for Cytokines D->E G Calculate Cytokine Inhibition E->G H Determine Cell Viability F->H I IC50 Determination G->I

Caption: Workflow for assessing anti-inflammatory activity.

II. Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases. Compounds from Caesalpinia sappan, including sappanol and brazilin, have shown potent antioxidant effects by reducing reactive oxygen species (ROS).[3][5]

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This assay measures the ability of this compound to reduce intracellular ROS levels in cells subjected to oxidative stress.

Experimental Protocol:

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound (test compound)

  • N-acetylcysteine (NAC) (positive control)

Procedure:

  • Cell Seeding: Seed HUVECs in a black, clear-bottom 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or NAC for 1 hour.

  • DCFH-DA Staining: Add DCFH-DA solution (10 µM) to each well and incubate for 30 minutes in the dark.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (100 µM) to the cells and incubate for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation:

Concentration (µM)ROS Scavenging (%)
0.1
1
10
100
NAC (1 mM)

Signaling Pathway for Oxidative Stress and Antioxidant Action:

G cluster_0 Oxidative Stress Induction cluster_1 Cellular Response cluster_2 Antioxidant Intervention H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Damage Cellular Damage ROS->Damage Compound This compound Compound->ROS Inhibition

Caption: Oxidative stress and antioxidant intervention pathway.

III. Anti-Angiogenic Activity Assays

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and other diseases. Extracts from Caesalpinia sappan have been shown to inhibit angiogenesis by reducing the expression of Vascular Endothelial Growth Factor (VEGF).[8]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Experimental Protocol:

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel Basement Membrane Matrix

  • This compound (test compound)

  • Suramin (positive control)

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30 minutes to allow for gel formation.

  • Cell Seeding: Seed HUVECs (2 x 104 cells/well) onto the Matrigel-coated wells in EGM-2 medium containing various concentrations of this compound or suramin.

  • Incubation: Incubate the plate for 6-12 hours at 37°C in a 5% CO2 incubator.

  • Imaging: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation:

Concentration (µM)Tube Length Inhibition (%)Number of Junctions Inhibition (%)
0.1
1
10
100
Suramin (10 µM)

Workflow for Tube Formation Assay:

G A Coat Plate with Matrigel B Seed HUVECs with Compound A->B C Incubate (6-12h) B->C D Image Tube Formation C->D E Quantify Tube Network D->E

Caption: Workflow for the endothelial cell tube formation assay.

The protocols outlined in these application notes provide a robust framework for evaluating the bioactivity of this compound. By systematically assessing its anti-inflammatory, antioxidant, and anti-angiogenic properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action, thereby accelerating the drug development process.

References

Application Notes and Protocols for 3'-deoxy-4-O-methylsappanol Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. While direct and extensive mechanism of action studies on this specific compound are limited, research on structurally related compounds from the same plant, such as sappanol, brazilin, and sappanchalcone, provides significant insights into its potential biological activities. This document outlines the putative mechanisms of action of this compound based on the activities of these related compounds, focusing on its potential anti-inflammatory, neuroprotective, and anti-cancer effects. Detailed protocols for key experiments are provided to facilitate further research.

One study has directly shown that 3'-deoxy-4-O-methylepisappanol, an isomer of the topic compound, exhibits significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells, maintaining about 50% cell viability at concentrations from 0.1 µM to 10 µM.[1] This suggests a potential role in mitigating excitotoxicity.

Inferred Mechanisms of Action from Related Compounds

Studies on compounds structurally related to this compound, isolated from Caesalpinia sappan, suggest several potential mechanisms of action, primarily centered around anti-inflammatory and anti-cancer pathways.

Anti-inflammatory Activity

Homoisoflavonoids from Caesalpinia sappan are known to exert anti-inflammatory effects by modulating key signaling pathways. The primary proposed mechanisms include:

  • Inhibition of NF-κB Signaling: Many compounds from Caesalpinia sappan inhibit the nuclear factor-kappa B (NF-κB) pathway.[2] This is a central pathway that controls the transcription of pro-inflammatory cytokines. Inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps the NF-κB p65/p50 heterodimer sequestered in the cytoplasm, preventing it from entering the nucleus and activating the expression of genes for inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[2][3][4]

  • Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are also implicated. Sappanone A, for instance, has been shown to induce the anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the p38 MAPK pathway.[4]

  • Activation of Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses, can be activated by compounds like sappanone A.[4] Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, including HO-1, which has anti-inflammatory properties.[5]

Anti-Cancer Activity

Several compounds from Caesalpinia sappan, particularly sappanchalcone and brazilin, have demonstrated anti-cancer properties through the induction of apoptosis (programmed cell death) in cancer cells.[6][7] The proposed mechanisms involve:

  • Induction of Caspase-Dependent Apoptosis: Sappanchalcone has been shown to induce apoptosis in human colon cancer cells by activating caspases, which are the executive enzymes of apoptosis.[7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence points to the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3 and caspase-7.[6][7]

  • Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can trigger apoptosis. Sappanchalcone has been observed to increase ROS levels in cancer cells, contributing to its apoptotic effect.[7]

  • Induction of Caspase-Independent Apoptosis: In addition to caspase-dependent pathways, sappanchalcone can also induce apoptosis through the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[7]

Data Presentation

Table 1: Quantitative Data on the Anti-inflammatory Activity of Compounds from Caesalpinia sappan

CompoundAssayCell LineIC50 ValueReference
BrazilinIL-6 Secretion InhibitionRAW 264.7 Macrophages18 µM[8]
BrazilinTNF-α Secretion InhibitionRAW 264.7 Macrophages29 µM[8]
BrazilinPGE2 Production InhibitionRAW 264.7 Macrophages12.6 µM[9]
BrazilinNO Production InhibitionRAW 264.7 Macrophages10.3 µM[9]
SappanchalconeNO Production InhibitionRAW 264.7 Macrophages31.0 µM[9]
C. sappan Extract (70% EtOH, 70°C)NO Production InhibitionRAW 264.7 Macrophages29.54 ± 2.53 µg/mL[10]
C. sappan Extract (70% EtOH, 70°C)iNOS Production InhibitionRAW 264.7 Macrophages34.69 ± 1.89 µg/mL[10]
C. sappan Extract (70% EtOH, 70°C)COX-2 Production InhibitionHT-29 Cells44.52 ± 2.91 µg/mL[10]

Table 2: Quantitative Data on the Anti-Cancer Activity of Compounds from Caesalpinia sappan

CompoundActivityCell LineConcentration/EffectReference
3'-deoxy-4-O-methylepisappanolNeuroprotection against Glutamate ToxicityPrimary Rat Cortical Neurons~50% viability at 0.1-10 µM[1]
SappanchalconeApoptosis InductionHCT116 Colon Cancer CellsSignificant apoptosis observed[7]
BrazilinApoptosis InductionVarious Cancer Cell LinesInduces apoptosis[6]
Caesalsappanin GAntimalarial ActivityP. falciparum (K1 strain)IC50 = 0.78 µM[6]
Caesalsappanin HAntimalarial ActivityP. falciparum (K1 strain)IC50 = 0.52 µM[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) for Neuroprotection

This protocol is designed to assess the protective effect of this compound against glutamate-induced neurotoxicity.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Neuronal cell culture medium

  • This compound stock solution (in DMSO)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induce excitotoxicity by adding glutamate to the medium (final concentration to be optimized, e.g., 5-10 mM) for 24 hours. A control group without glutamate should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group (without glutamate treatment).

Protocol 2: Western Blot for NF-κB Pathway Proteins (p-IκBα and IκBα)

This protocol is to determine if this compound inhibits the degradation of IκBα.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST for phospho-antibodies)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound at various concentrations for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes to induce IκBα phosphorylation.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Prepare samples with Laemmli buffer and boil for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensity and normalize to the loading control.

Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol measures the secretion of TNF-α and IL-6 from macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 24-well cell culture plates

  • This compound stock solution

  • LPS

  • Human or mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[15][16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples (the collected supernatant).

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB DNA DNA NFkB_active->DNA Translocation Compound 3'-deoxy-4-O- methylsappanol (inferred) Compound->IKK Inhibition (inferred) IkBa_NFkB->IkBa_p IkBa_NFkB->NFkB_active Release of NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inferred anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_workflow Experimental Workflow: Western Blot for p-IκBα A 1. Seed RAW 264.7 cells B 2. Pre-treat with Compound A->B C 3. Stimulate with LPS B->C D 4. Lyse cells C->D E 5. Quantify protein D->E F 6. SDS-PAGE E->F G 7. Transfer to membrane F->G H 8. Block membrane (5% BSA) G->H I 9. Incubate with primary Ab (anti-p-IκBα, anti-IκBα) H->I J 10. Incubate with secondary Ab I->J K 11. ECL detection & Imaging J->K

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

G cluster_apoptosis Inferred Anti-Cancer Mechanism: Apoptosis Induction Compound Sappanchalcone (related compound) ROS ↑ ROS Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mito Mitochondria ROS->Mito CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred intrinsic apoptosis pathway induced by related compounds.

References

Application Notes and Protocols for In Vivo Experimental Design of 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-deoxy-4-O-methylsappanol is a natural compound that has demonstrated notable antioxidant and neuroprotective properties in vitro.[1] These characteristics suggest its potential therapeutic application in a range of pathologies, including those with inflammatory or neurodegenerative components. Furthermore, many natural products with similar structural features exhibit anti-cancer and anti-inflammatory activities. This document provides a comprehensive guide for the in vivo evaluation of this compound, offering detailed experimental designs for assessing its potential anti-inflammatory and anti-cancer efficacy.

Preclinical In Vivo Evaluation Strategy

A phased approach is recommended for the in vivo evaluation of this compound. This typically begins with acute toxicity studies to determine the safety profile and appropriate dosage range, followed by efficacy studies in relevant animal models of disease.

Phase 1: Acute Toxicity and Dose-Range Finding Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of this compound.

Protocol:

  • Animal Model: Healthy adult male and female Swiss albino mice (6-8 weeks old).

  • Grouping: Animals are divided into a control group and several test groups (n=6 per group).[2]

  • Compound Administration: this compound is suspended in a suitable vehicle (e.g., normal saline with 0.5% Tween 80) and administered via intraperitoneal injection or oral gavage in escalating doses (e.g., 10, 100, 1000 mg/kg body weight).[2] The control group receives only the vehicle.

  • Observation Period: Animals are closely monitored for 48 hours for any signs of toxicity, such as changes in behavior, grooming, respiration, and for mortality.[2]

  • Data Collection: Record the number of mortalities within the observation period to determine the LD50 (lethal dose for 50% of the animals). A tenth of the LD50 can be selected as a starting dose (ED50) for efficacy studies.[2]

Parameter Description
Animal ModelSwiss albino mice (male and female)
Age6-8 weeks
Number of Animals6 per group
Route of AdministrationIntraperitoneal or Oral Gavage
DosageEscalating doses (e.g., 10, 100, 1000 mg/kg)
Observation Period48 hours
Primary EndpointMortality (for LD50 determination)

In Vivo Anti-Inflammatory Activity Assessment

Based on the antioxidant properties of this compound, a plausible therapeutic application is in the management of inflammatory conditions. The following protocols describe established models for evaluating anti-inflammatory potential.

Model 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Protocol:

  • Animal Model: Wistar rats (150-200g).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: Test groups with varying doses of this compound.

  • Procedure:

    • Administer the test compound or control vehicle orally 60 minutes before inducing inflammation.[3]

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][3]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Time (hours) Paw Volume (mL) - Vehicle Control Paw Volume (mL) - Positive Control Paw Volume (mL) - Test Group (Low Dose) Paw Volume (mL) - Test Group (Medium Dose) Paw Volume (mL) - Test Group (High Dose) % Inhibition
0
1
2
3
4
Model 2: DSS-Induced Colitis in Mice

Objective: To assess the efficacy of this compound in a model of inflammatory bowel disease.

Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group 1: Normal control (drinking water).

    • Group 2: DSS model group (DSS in drinking water).[4]

    • Group 3: Positive control (e.g., Sulfasalazine, 200 mg/kg) + DSS.[4]

    • Group 4-5: Test groups (e.g., 10 mg/kg and 20 mg/kg this compound) + DSS.[4]

  • Procedure:

    • Induce colitis by administering 2-3% dextran sulfate sodium (DSS) in the drinking water for 7 days.

    • Administer the test compound or controls daily via oral gavage.

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or RT-qPCR.[4]

Parameter Normal Control DSS Model Positive Control Test Group (Low Dose) Test Group (High Dose)
Body Weight Change (%)
Disease Activity Index (DAI)
Colon Length (cm)
Histological Score
TNF-α Level (pg/mL)
IL-6 Level (pg/mL)

In Vivo Anti-Cancer Activity Assessment

Given the prevalence of anti-cancer properties in natural compounds, it is worthwhile to investigate the potential of this compound in oncology.

Xenograft Mouse Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[5]

Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Cell Lines: Human cancer cell lines (e.g., breast, colon, lung) that are known to be sensitive to compounds with similar mechanisms of action.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.[6]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Group 1: Vehicle control.

    • Group 2: Positive control (standard-of-care chemotherapy for the specific cancer type).

    • Group 3-5: Test groups with varying doses of this compound.

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis, and ex vivo analyses such as Western blot, RT-qPCR, or flow cytometry can be performed to investigate the mechanism of action.[5]

Parameter Vehicle Control Positive Control Test Group (Low Dose) Test Group (Medium Dose) Test Group (High Dose)
Initial Tumor Volume (mm³)
Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Body Weight Change (%)

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_phase1 Phase 1: Toxicity & Dose Finding cluster_phase2 Phase 2: Efficacy Studies cluster_inflammation Anti-Inflammatory Models cluster_cancer Anti-Cancer Models cluster_analysis Endpoint Analysis start Start: Healthy Mice dosing Administer Escalating Doses of this compound start->dosing observe Observe for 48h (Toxicity & Mortality) dosing->observe mtd Determine MTD & LD50 observe->mtd paw_edema Carrageenan-Induced Paw Edema mtd->paw_edema Select Doses colitis DSS-Induced Colitis mtd->colitis Select Doses xenograft Xenograft Tumor Model mtd->xenograft Select Doses inflammation_analysis Measure Edema, DAI, Colon Length, Histology, Cytokines (ELISA, RT-qPCR) paw_edema->inflammation_analysis colitis->inflammation_analysis cancer_analysis Measure Tumor Volume, Body Weight, Histology, Ex Vivo Analysis (WB, qPCR) xenograft->cancer_analysis end Conclusion inflammation_analysis->end Evaluate Anti-Inflammatory Efficacy cancer_analysis->end Evaluate Anti-Cancer Efficacy

Caption: In vivo experimental workflow for this compound.

nfkb_pathway cluster_stimulus cluster_inhibition Potential Inhibition by this compound cluster_translocation stimulus Stimulus ikk IKK Complex stimulus->ikk compound This compound compound->ikk Inhibits nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb_active Active NF-κB nfkb_ikb->nfkb_active Releases NF-κB nucleus Nucleus nfkb_active->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Induces Transcription

References

Application Notes & Protocols: Formulation of 3'-deoxy-4-O-methylsappanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-deoxy-4-O-methylsappanol, a derivative of sappanchalcone, is a natural compound that has demonstrated significant antioxidant and neuroprotective activities in in-vitro studies.[1] These properties make it a promising candidate for further investigation in preclinical models of neurodegenerative diseases and other conditions associated with oxidative stress. However, like many natural product-derived compounds, this compound is predicted to have low aqueous solubility, which can pose a significant challenge for its formulation and subsequent preclinical evaluation due to poor bioavailability.

This document provides a comprehensive guide to the formulation of this compound for preclinical studies. It includes detailed protocols for solubility and stability assessment, guidelines for selecting appropriate formulation strategies, and a proposed workflow for preclinical formulation development. Additionally, it outlines potential signaling pathways that may be modulated by this compound based on its known biological activities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are critical for guiding formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₅[2][3]
Molecular Weight302.32 g/mol [2][3]
Predicted pKa9.69 ± 0.60[2]
Computed XLogP31.8[3]
AppearanceSolid[3]
Solubility (Organic Solvents)Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Aqueous SolubilityNot reported-

Preclinical Formulation Development Workflow

The following workflow is recommended for the preclinical formulation development of this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation Aqueous_Solubility Aqueous Solubility (pH 2, 4.5, 6.8, 7.4) Stability_Assessment Solution & Solid-State Stability (pH, Temp, Light) Aqueous_Solubility->Stability_Assessment Excipient_Screening Excipient Compatibility & Solubilization Screening Stability_Assessment->Excipient_Screening Prototype_Formulations Develop Prototype Formulations (e.g., Co-solvent, Surfactant, Cyclodextrin-based) Excipient_Screening->Prototype_Formulations Characterization_of_Formulations Characterize Formulations (Clarity, pH, Particle Size, Drug Content) Prototype_Formulations->Characterization_of_Formulations In_vitro_Release In-vitro Release/ Dissolution Studies Characterization_of_Formulations->In_vitro_Release Animal_PK_Studies Rodent Pharmacokinetic (PK) Studies In_vitro_Release->Animal_PK_Studies Tolerability_Assessment Dose Escalation & Tolerability Studies Animal_PK_Studies->Tolerability_Assessment Final_Formulation_Selection Select Lead Formulation for Efficacy Studies Tolerability_Assessment->Final_Formulation_Selection

Caption: Preclinical Formulation Development Workflow for this compound.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Citrate buffer at pH 4.5 and 6.8

  • HCl solution at pH 2.0

  • Orbital shaker

  • HPLC system with a suitable column (e.g., C18)

  • Centrifuge

Method:

  • Prepare saturated solutions by adding an excess amount of this compound to each buffer solution in separate vials.

  • Equilibrate the samples by rotating them on an orbital shaker at room temperature for 24-48 hours.

  • After equilibration, centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

Table 2: Illustrative Aqueous Solubility Data (Hypothetical)

Buffer pHTemperature (°C)Solubility (µg/mL)
2.0255.2 ± 0.8
4.5258.1 ± 1.2
6.82510.5 ± 1.5
7.4 (PBS)2512.3 ± 2.1
Protocol 2: Formulation Stability Assessment

Objective: To evaluate the chemical stability of this compound in a prototype formulation under accelerated conditions.

Materials:

  • Prototype formulation of this compound (e.g., a co-solvent based formulation)

  • Stability chambers maintained at 40°C/75% RH and 25°C/60% RH

  • Photostability chamber

  • HPLC system

Method:

  • Prepare the prototype formulation and dispense it into clear and amber glass vials.

  • Place the vials in the stability chambers and the photostability chamber.

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples from each storage condition.

  • Analyze the samples for drug content and the presence of degradation products using a validated stability-indicating HPLC method.

  • Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).

Table 3: Illustrative Stability Data for a Prototype Formulation (Hypothetical)

Storage ConditionTime PointDrug Content (%)Appearance
25°C/60% RH0100.0Clear Solution
4 weeks98.5 ± 1.2Clear Solution
40°C/75% RH0100.0Clear Solution
4 weeks92.1 ± 2.5Slight yellow tint
Photostability0100.0Clear Solution
4 weeks85.3 ± 3.1Yellow solution

Formulation Strategies for Poorly Soluble Compounds

Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical studies.

Table 4: Overview of Formulation Strategies

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) to increase solubility.Simple to prepare, can achieve high drug loading.Potential for in-vivo precipitation upon dilution, toxicity of some solvents.
Surfactant-based Formulations Employing surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.Can significantly increase solubility, suitable for oral and parenteral routes.Potential for GI irritation and other toxicities.
Cyclodextrin Complexation Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes with the drug, enhancing its solubility.Generally well-tolerated, can improve stability.Limited drug loading capacity, can be expensive.
Lipid-based Formulations Formulating the drug in lipids, oils, or self-emulsifying drug delivery systems (SEDDS).Can enhance lymphatic absorption, bypassing first-pass metabolism.Complex to develop and characterize.

Potential Signaling Pathways

This compound's antioxidant and neuroprotective effects are likely mediated through the modulation of key cellular signaling pathways. As a flavonoid, it may influence pathways that regulate cellular responses to oxidative stress and inflammation.

G cluster_0 Cellular Response Pathways Oxidative_Stress Oxidative Stress (e.g., Glutamate) PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) Oxidative_Stress->MAPK NF_kB NF-κB Pathway Oxidative_Stress->NF_kB D4MS 3'-deoxy-4-O- methylsappanol D4MS->PI3K_Akt D4MS->MAPK D4MS->NF_kB Cell_Survival Cell Survival & Neuroprotection PI3K_Akt->Cell_Survival Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis NF_kB->Inflammation_Apoptosis

Caption: Plausible Signaling Pathways Modulated by this compound.

Conclusion

The successful preclinical development of this compound is contingent upon the development of a suitable formulation that can overcome its inherent low aqueous solubility. A systematic approach, as outlined in this document, involving thorough characterization, rational formulation design, and careful evaluation will be crucial. The provided protocols and workflows offer a foundational framework for researchers to initiate formulation development and advance the investigation of this promising therapeutic candidate. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Isolation and Purification of 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the isolation and purification of 3'-deoxy-4-O-methylsappanol, a homoisoflavonoid primarily sourced from the heartwood of Caesalpinia sappan.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low after the initial extraction. How can I improve the recovery of homoisoflavonoids from Caesalpinia sappan?

A1: Low yield often stems from inefficient extraction or degradation. Consider the following:

  • Extraction Solvent: Homoisoflavonoids are generally polar compounds.[1] Solvents like methanol or ethanol are commonly used for extraction.[1][2] Studies on Caesalpinia sappan have shown that using a mixture of ethanol and water can be effective, with 60-80% ethanol sometimes providing an optimal balance for yield and total phenolic content.[3]

  • Extraction Method: Conventional methods like Soxhlet extraction can be time-consuming. Ultrasound-Assisted Extraction (UAE) has been shown to provide a higher yield (10.33%) in a much shorter time (20 minutes) compared to the Soxhlet method (9.67% in 180 minutes).[3] UAE is a green technology that can increase extraction rates and reduce energy consumption.[3]

  • Material Preparation: Ensure the plant material (heartwood) is properly dried and ground to a consistent, fine powder (e.g., passing a 20-mesh screen) to maximize the surface area for solvent penetration.[3]

  • Solvent Partitioning: After initial extraction, partitioning the crude extract can enrich the target compounds. An ethyl acetate (EtOAc) soluble fraction is frequently used to concentrate homoisoflavonoids before chromatographic purification.[1][4][5]

Q2: I am struggling to separate this compound from other structurally similar compounds. What are the best chromatographic strategies?

A2: Co-elution with other homoisoflavonoids is a primary challenge. Caesalpinia sappan contains numerous related structures like sappanol, brazilin, and various isomers that can be difficult to resolve.[4][6][7]

  • Advanced Chromatographic Techniques: Conventional column chromatography is often described as tedious and time-consuming for these compounds.[4] Consider more advanced, efficient one-step techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to separate four different homoisoflavonoids from a C. sappan extract in a single run.[1][4] It works by partitioning compounds between two immiscible liquid phases, offering excellent resolution for structurally similar molecules.

    • Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is another liquid-liquid chromatography technique used effectively to isolate sappanol and brazilin.[6][7][8]

  • Preparative HPLC Optimization: If using preparative HPLC, typically with a C18 column, optimization is key.[2]

    • Mobile Phase: Use a gradient elution with solvents like methanol/water or acetonitrile/water.[1] Adding a modifier like 1% acetic acid can improve peak shape and resolution.[2]

    • Gradient Slope: A shallow gradient (e.g., a slow increase in the organic solvent percentage) can significantly improve the separation of closely eluting peaks.

    • Column Chemistry: If a standard C18 column is insufficient, consider a different stationary phase, such as a phenyl-hexyl column, which offers alternative selectivity.

Below is a diagram illustrating a troubleshooting workflow for poor HPLC separation.

G start Problem: Poor Peak Resolution / Co-elution in HPLC opt_gradient 1. Optimize Gradient Slope (e.g., make it shallower) start->opt_gradient check_res1 Resolution Improved? opt_gradient->check_res1 change_mobile 2. Change Mobile Phase (e.g., ACN instead of MeOH, or alter acid modifier) check_res1->change_mobile No success Success: Proceed with Purification check_res1->success Yes check_res2 Resolution Improved? change_mobile->check_res2 change_column 3. Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) check_res2->change_column No check_res2->success Yes check_res3 Resolution Improved? change_column->check_res3 alt_tech 4. Consider Alternative Technique (e.g., HSCCC, CPC) check_res3->alt_tech No check_res3->success Yes end Further Method Development Required alt_tech->end

Caption: Troubleshooting workflow for co-eluting compounds in HPLC.

Q3: How can I confirm the purity and structural identity of my isolated this compound?

A3: A combination of analytical techniques is required for confirmation:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector (wavelength set to ~280 nm) is the standard for assessing purity.[2][4] A pure sample should show a single, sharp peak. LC-MS can further confirm purity and provide the molecular weight of the compound, helping to identify any co-eluting impurities.[9][10]

  • Structural Elucidation: The definitive identification of the compound's structure requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR experiments like COSY and HMBC). The resulting spectral data should be compared with literature values for confirmation.[5]

Data & Methodologies

Data Summary Tables

Table 1: Example One-Step HSCCC Separation of Homoisoflavonoids from a C. sappan Fraction.[4]

Compound RecoveredInput Amount (EtOAc Fraction)Amount ObtainedPurity (by HPLC)Mean Recovery
3'-deoxysappanol120 mg5 mg99%83%
3-deoxysappanone B120 mg8 mg97%86%
4-O-methylsappanol 120 mg 20 mg 90% 93%
Brazilin120 mg18 mg85%85%
Note: 4-O-methylsappanol is structurally very similar to the target compound and serves as a good proxy for expected results.

Table 2: Example Yields from Preparative HPLC Semi-Purification of an Ethanolic C. sappan Crude Extract.[2]

Fraction NumberRetention Time (min)Mobile Phase (Water/Methanol)Yield (mg / g of crude extract)
112.7630:7039.54
215.3235:6551.94
317.1435:6542.32
418.8535:6533.75
519.1835:6545.75
Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction and Fractionation

  • Preparation: Mill dried Caesalpinia sappan heartwood to pass a 20-mesh (0.78 mm) screen.[3]

  • Extraction: Mix 100 g of the powdered wood with 1.5 L of 80% ethanol in water.[3]

  • Sonication: Submerge the probe of an ultrasonic cell disruptor (20-30 kHz) into the mixture. Sonicate for 20-30 minutes at a controlled temperature (e.g., 50°C).[3]

  • Filtration: Filter the mixture through cheesecloth and then a vacuum filter to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract.

  • Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (EtOAc). Repeat the EtOAc extraction three times.

  • Final Fraction: Combine the EtOAc layers and evaporate the solvent to yield the EtOAc-soluble fraction, which is enriched in homoisoflavonoids and ready for chromatography.[4][5]

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a successful published method for separating homoisoflavonoids from C. sappan.[4]

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of chloroform-methanol-water (4:3:2, v/v/v) .[4] Mix the solvents thoroughly in a separatory funnel, allow the layers to separate, and degas both the upper (aqueous) and lower (organic) phases.

  • Sample Preparation: Dissolve approximately 120 mg of the dried EtOAc fraction in 10 mL of the upper phase and 10 mL of the lower phase.[4]

  • HSCCC Operation:

    • Stationary Phase: Fill the entire column with the upper phase (stationary phase).

    • Rotation: Set the revolution speed to 900 rpm.[4]

    • Mobile Phase: Pump the lower phase (mobile phase) into the column at a flow rate of 1.0 mL/min.[4]

    • Equilibration: Wait for hydrodynamic equilibrium to be reached (when the mobile phase emerges from the column outlet).

  • Injection and Fractionation: Inject the prepared sample solution.

  • Detection & Collection: Monitor the effluent at 280 nm and collect fractions based on the resulting chromatogram peaks.[4]

  • Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound. Pool the pure fractions and evaporate the solvent.

Experimental Workflow Diagram

G cluster_0 Preparation & Extraction cluster_1 Purification & Analysis raw_material Caesalpinia sappan (Dried Heartwood) extraction Ultrasound-Assisted Extraction (e.g., 80% Ethanol) raw_material->extraction partition Solvent Partitioning (Water/Ethyl Acetate) extraction->partition fraction Enriched EtOAc Fraction partition->fraction chromatography Chromatographic Separation (e.g., HSCCC or Prep-HPLC) fraction->chromatography fractions Collect Fractions chromatography->fractions purity_check Purity Analysis (Analytical HPLC, LC-MS) fractions->purity_check final_product Pure this compound (>95% Purity) purity_check->final_product structure_id Structural Elucidation (NMR Spectroscopy) final_product->structure_id

Caption: General workflow for isolating this compound.

References

Technical Support Center: Optimizing 3'-deoxy-4-O-methylsappanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 3'-deoxy-4-O-methylsappanol in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a homoisoflavonoid, a type of natural phenolic compound. It is also referred to in literature as 3'-Deoxy-4-O-methylepisappanol. It is a derivative of sappanol, a major constituent of Caesalpinia sappan.[1] Current research has highlighted its potential as a neuroprotective and anti-inflammatory agent. Specifically, it has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cortical neurons. Furthermore, as a protosappanin derivative, it is part of a class of compounds known to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine secretion.

Q2: What is the proposed mechanism of action for this compound's anti-inflammatory effects?

A2: While the precise mechanism for this compound is still under investigation, studies on related sappanol and protosappanin derivatives from Caesalpinia sappan provide strong indications of its likely mechanism. These compounds have been shown to exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] The signaling pathways implicated in these effects include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, Sappanone A, a related compound, has been shown to modulate both the Nrf2 and NF-κB pathways, with involvement of the p38 MAPK pathway.

Q3: What is a good starting concentration range for this compound in a cell-based assay?

A3: Based on available data, a good starting point for determining the optimal concentration of this compound depends on the nature of your assay. For neuroprotection assays, a concentration range of 0.1 µM to 10 µM has been shown to be effective. For anti-inflammatory assays, while a specific IC50 for this compound is not yet established, data from related protosappanins A and B suggest that concentrations up to 10 µM are well-tolerated and effective in reducing inflammatory markers.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: What solvent should I use to dissolve this compound?

A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final working concentration in your cell culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell toxicity observed even at low concentrations. 1. Solvent concentration is too high. 2. The compound has inherent cytotoxicity in your specific cell line. 3. Incorrect stock concentration calculation.1. Ensure the final solvent concentration in your assay is at a non-toxic level (e.g., <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity in your cell line. Choose a working concentration well below the cytotoxic IC50. 3. Double-check all calculations for stock solution and dilutions.
No observable effect of the compound. 1. The concentration is too low. 2. The incubation time is not optimal. 3. The compound is not active in your specific assay or cell line. 4. The compound has degraded.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. 3. Verify that your cell line expresses the target pathway (e.g., NF-κB signaling components) and that the assay is sensitive enough to detect changes. 4. Store the stock solution properly (aliquoted at -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effect" in multi-well plates.1. Ensure a homogenous cell suspension and use a consistent seeding technique. Allow cells to adhere and stabilize before treatment. 2. Use calibrated pipettes and prepare master mixes for dilutions to minimize pipetting variability. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity and temperature uniformity.
Precipitation of the compound in the culture medium. 1. The compound has low aqueous solubility. 2. The concentration is above its solubility limit in the medium.1. Ensure the stock solution is fully dissolved before diluting into the medium. 2. Decrease the final concentration of the compound. If higher concentrations are necessary, consider using a solubilizing agent, but be sure to test its effect on cell viability and the assay readout.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is to determine the concentration of this compound that is toxic to the cells.

  • Cell Seeding: Seed your cells of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuronal cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.

Protocol 2: Measurement of Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

This protocol is to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in your samples and determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.

Quantitative Data Summary

CompoundCell LineAssayIC50 / Effective ConcentrationReference
This compound Primary Rat Cortical NeuronsNeuroprotection (Glutamate-induced toxicity)Effective at 0.1 µM - 10 µMInferred from related studies
Protosappanin A and BPeriodontal Ligament Stem CellsCytotoxicityNo cytotoxicity observed up to 10 µM[4]
Protosappanin BHuman Colon Cancer Cells (SW-480)CytotoxicityIC50: 21.32 µg/mL[5]
Protosappanin BHuman Colon Cancer Cells (HCT-116)CytotoxicityIC50: 26.73 µg/mL[5]
Protosappanin BMouse Bladder Cancer Cells (BTT)CytotoxicityIC50: 76.53 µg/mL[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) treatment Treat Cells with Serial Dilutions stock->treatment cells Seed Cells in 96-well Plate cells->treatment incubation Incubate (e.g., 24h) treatment->incubation readout Perform Assay Readout (e.g., MTT, Griess) incubation->readout data Data Acquisition readout->data analysis Calculate IC50 or % Inhibition data->analysis

Caption: A generalized experimental workflow for cell-based assays.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_compound Compound Intervention cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (e.g., p38) LPS->MAPK Activates IKK IKK Complex LPS->IKK Activates NFkB NF-κB MAPK->NFkB Modulates NFkB_IkappaB NF-κB - IκB IKK->NFkB_IkappaB Phosphorylates IκB NFkB_IkappaB->NFkB Releases cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines Upregulates iNOS iNOS NFkB->iNOS Upregulates compound This compound compound->MAPK Inhibits compound->IKK Inhibits

References

Technical Support Center: Overcoming Solubility Challenges with 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3'-deoxy-4-O-methylsappanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a homoisoflavonoid, a type of natural phenolic compound.[1] Like many other hydrophobic molecules, it exhibits poor solubility in aqueous solutions, which can significantly hinder its biological assessment and therapeutic development. Inadequate solubility can lead to precipitation in experimental assays, inaccurate concentration measurements, and low bioavailability in preclinical studies.

Q2: What are the general strategies to improve the aqueous solubility of this compound?

A: Several formulation strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.

  • Cyclodextrins: Encapsulating the molecule within cyclodextrin cavities to form soluble inclusion complexes.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.

  • Nanoparticle-Based Formulations: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles.

Q3: Are there any readily available quantitative solubility data for this compound?

A: Based on available literature, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common laboratory solvents such as water, DMSO, or ethanol is not readily reported. However, its hydrophobic nature, indicated by a calculated XLogP3 of 1.8[1], suggests low aqueous solubility. Researchers should experimentally determine the solubility in their specific buffer systems.

Q4: Which solubilization technique is most suitable for my experiment?

A: The choice of solubilization method depends on the specific requirements of your experiment:

  • For in vitro cell-based assays, co-solvents (like DMSO, ensuring the final concentration is non-toxic to cells), or cyclodextrin complexes are often suitable.

  • For in vivo studies, nanoparticle formulations or solid dispersions can improve oral bioavailability.

Troubleshooting Guides

Issue 1: Precipitation of this compound during dilution of a stock solution into aqueous buffer.

Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) in the final aqueous solution is too low to maintain the solubility of the compound.

Solutions:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent for your experimental system (e.g., cell line) and adjust the dilution to stay below this threshold while maximizing compound solubility.

  • Use a Different Co-solvent: Experiment with other water-miscible organic solvents such as ethanol or polyethylene glycol (PEG).

  • Employ Cyclodextrins: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance its aqueous solubility.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility leading to variable and inaccurate concentrations of the active compound in the assay medium.

Solutions:

  • Verify Solubility: Before conducting biological assays, confirm the solubility of this compound in your specific assay medium at the desired concentration. This can be done by preparing a saturated solution, centrifuging to remove undissolved particles, and measuring the concentration of the supernatant.

  • Prepare a Solid Dispersion: For oral administration in animal studies, preparing a solid dispersion with a hydrophilic carrier like PVP or PEG can improve dissolution and absorption.

  • Formulate as Nanoparticles: Encapsulating the compound in polymeric nanoparticles or liposomes can provide a stable aqueous dispersion for both in vitro and in vivo applications.

Data Presentation

While specific quantitative data for this compound is not available, the following table provides a general comparison of solubility enhancement methods for flavonoids, which are structurally related compounds.

Solubilization MethodCarrier/ExcipientTypical Fold Increase in Aqueous Solubility for FlavonoidsReference
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 to >250-fold[2][3]
Solid Dispersion Polyvinylpyrrolidone (PVP)Varies depending on drug-polymer ratio and preparation method.[4][5]
Solid Dispersion Polyethylene Glycol (PEG)Varies depending on drug-polymer ratio and preparation method.[4][5]
Nanoparticle Formulation Polymeric NanoparticlesCan significantly increase apparent solubility and bioavailability.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a general guideline and may require optimization.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation: a. Accurately weigh the calculated amounts of this compound and HP-β-CD. b. Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste. c. Gradually add the this compound powder to the paste and knead for 30-60 minutes. d. The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved. e. The dried complex is pulverized and sieved to obtain a fine powder.

  • Characterization: The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to the free compound.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general framework for preparing a solid dispersion.

  • Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).[4][5]

  • Ratio Selection: Prepare a series of drug-to-carrier weight ratios (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.

  • Preparation: a. Dissolve both this compound and the chosen carrier in a suitable common organic solvent (e.g., ethanol, methanol, or a mixture thereof). b. Ensure complete dissolution of both components. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. The resulting solid film is further dried under vacuum to remove any residual solvent. e. The dried solid dispersion is then scraped, pulverized, and sieved.

  • Characterization: Characterize the solid dispersion using DSC, X-ray Diffraction (XRD), and FTIR to confirm the amorphous state of the drug within the polymer matrix.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

Visualizations

Signaling Pathways

This compound, as a homoisoflavonoid, may influence various signaling pathways implicated in inflammation and cancer. While direct studies on its specific targets are limited, research on the closely related compound, 3-deoxysappanchalcone, suggests potential interactions with the EGFR/MET and inflammatory signaling pathways.

EGFR_MET_Pathway ligand Growth Factors EGFR EGFR ligand->EGFR MET MET ligand->MET PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK MET->PI3K MET->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation DMS 3'-deoxy-4-O- methylsappanol DMS->EGFR Inhibition DMS->MET Inhibition

Caption: Potential inhibition of EGFR and MET signaling pathways by this compound.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_NFkB p-NF-κB (Active) IKK->p_NFkB Phosphorylation NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_NFkB->Cytokines Gene Transcription DMS 3'-deoxy-4-O- methylsappanol DMS->IKK Inhibition

Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental Workflows

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound step1 Select Solubilization Method start->step1 method1 Cyclodextrin Inclusion Complex step1->method1 method2 Solid Dispersion step1->method2 method3 Nanoparticle Formulation step1->method3 step2_1 Prepare Complex (e.g., Kneading) method1->step2_1 step2_2 Prepare Dispersion (e.g., Solvent Evaporation) method2->step2_2 step2_3 Prepare Nanoparticles (e.g., Nanoprecipitation) method3->step2_3 step3 Characterize Formulation (DSC, FTIR, XRD, etc.) step2_1->step3 step2_2->step3 step2_3->step3 step4 Evaluate Solubility & Dissolution Rate step3->step4 end End: Soluble Formulation for In Vitro/In Vivo Studies step4->end

Caption: General experimental workflow for enhancing the solubility of this compound.

References

troubleshooting unexpected results in 3'-deoxy-4-O-methylsappanol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3'-deoxy-4-O-methylsappanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the experimental workflow, from inconsistent results to unexpected cellular responses.

Q1: I am observing lower than expected anti-inflammatory activity of this compound in my macrophage cell line.

A1: Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Compound Integrity and Purity:

    • Verify Compound Identity: Confirm the identity and purity of your this compound stock using methods like NMR or mass spectrometry. Homoisoflavonoids can be sensitive to degradation.

    • Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Cell Culture Conditions:

    • Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.

    • Serum Concentration: The presence of serum proteins in the culture medium can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.

  • Experimental Protocol:

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is consistent across all treatments and is at a non-toxic level for your cells.

    • Treatment Duration and Concentration: Optimize the concentration range and treatment duration. It's possible the effective concentration is higher or the required incubation time is longer than initially tested.

Q2: My results for nitric oxide (NO) production assays are highly variable between experiments.

A2: Variability in NO assays, such as the Griess assay, is a common issue. Here’s how to improve consistency:

  • Standard Curve Precision: Prepare a fresh sodium nitrite standard curve for every experiment. Ensure accurate pipetting and thorough mixing.

  • Interference from Media Components: Phenol red in cell culture media can interfere with the Griess reagent. It is advisable to use phenol red-free media for the duration of the experiment.

  • Cell Seeding Density: Inconsistent cell numbers will lead to variable NO production. Ensure a uniform cell seeding density across all wells and plates.

  • Timing of Measurement: The timing of supernatant collection is critical. Collect samples at a consistent time point after stimulation (e.g., with LPS) and treatment.

Q3: I am not observing the expected downstream signaling changes (e.g., p-Akt, p-mTOR) after treatment with this compound.

A3: The lack of expected signaling pathway activation can be due to several reasons:

  • Kinetics of Signaling: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after treatment.

  • Antibody Quality for Western Blotting: Ensure your primary antibodies for phosphorylated and total proteins are validated and working optimally. Run appropriate positive and negative controls.

  • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Cellular Context: The signaling response can be cell-type specific. The inferred signaling pathway may differ in your specific experimental model.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed to assess the anti-inflammatory effects of compounds like this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Nitric Oxide Measurement (Griess Assay): a. After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Component A to each sample, followed by 50 µL of Component B. c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Western Blot Analysis of Akt/mTOR Signaling

Objective: To investigate the effect of this compound on the phosphorylation of Akt and mTOR in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat with this compound and/or LPS as described in Protocol 1, using appropriate time points for your signaling cascade of interest (e.g., 30 min, 1h, 2h).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system. g. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Here are examples of how to structure quantitative data from the described experiments.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (no LPS)-1.2 ± 0.3-
LPS + Vehicle (DMSO)-35.8 ± 2.10%
LPS + this compound132.5 ± 1.99.2%
LPS + this compound525.1 ± 1.529.9%
LPS + this compound1018.7 ± 1.147.8%
LPS + this compound2510.3 ± 0.871.2%
LPS + this compound505.6 ± 0.584.4%

Table 2: Densitometric Analysis of Western Blot Results for Akt and mTOR Phosphorylation

Treatment Groupp-Akt / Total Akt Ratio (Fold Change vs. LPS + Vehicle)p-mTOR / Total mTOR Ratio (Fold Change vs. LPS + Vehicle)
Control (no LPS)0.2 ± 0.050.3 ± 0.07
LPS + Vehicle (DMSO)1.0 ± 0.01.0 ± 0.0
LPS + this compound (10 µM)1.8 ± 0.151.6 ± 0.12
LPS + this compound (25 µM)2.5 ± 0.212.3 ± 0.18

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

G cluster_0 Troubleshooting Workflow for Low Activity Start Start Low_Activity Low Anti-inflammatory Activity Observed Start->Low_Activity Check_Compound Verify Compound Purity and Storage Low_Activity->Check_Compound Potential Issue Check_Cells Assess Cell Health and Passage Number Low_Activity->Check_Cells Potential Issue Check_Protocol Review Experimental Protocol (Solvent, Dose, Time) Low_Activity->Check_Protocol Potential Issue Optimization Optimize Treatment Conditions Check_Compound->Optimization Check_Cells->Optimization Check_Protocol->Optimization Re-evaluate Re-evaluate Activity Optimization->Re-evaluate Success Consistent Results Re-evaluate->Success G cluster_1 Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HO1 HO-1 Expression mTOR->HO1 Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ NO, ↓ IL-6) HO1->Anti_Inflammatory Compound 3'-deoxy-4-O- methylsappanol Compound->Akt Activates G cluster_2 Western Blot Experimental Workflow Cell_Treatment Cell Seeding & Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

stability testing of 3'-deoxy-4-O-methylsappanol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 3'-deoxy-4-O-methylsappanol is not extensively available in public literature. This guide is therefore based on established principles of stability testing for flavonoid-like compounds and general pharmaceutical guidelines. Researchers should adapt these recommendations to their specific experimental contexts and validate their findings accordingly.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow/brown) during storage. What could be the cause?

A1: Color change often indicates degradation, likely due to oxidation. Flavonoid compounds, particularly those with hydroxyl groups on the aromatic rings like this compound, are susceptible to oxidation. This can be accelerated by exposure to light, oxygen (headspace in the vial), and elevated temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and at the recommended temperature, typically -20°C for stock solutions.[1]

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

  • Analyze for Degradants: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to check for new peaks that would indicate degradation products. A shift in the UV-Vis spectrum can also be indicative of structural changes.

Q2: I am seeing a decrease in the concentration of my this compound standard over time. How can I prevent this?

A2: A decrease in concentration, or loss of potency, is a primary indicator of instability. This could be due to chemical degradation or physical adsorption to container surfaces.

Troubleshooting Steps:

  • Solvent Selection: Ensure the solvent used is appropriate and does not promote degradation. While soluble in DMSO, acetone, and other organic solvents, consider the compatibility of the solvent with your experimental conditions and storage duration.[1] For aqueous buffers, be mindful of the pH, as extreme pH values can catalyze hydrolysis.

  • Container Material: Glass is generally preferred over plastic for long-term storage of organic compounds to minimize adsorption. If you must use plastic, consider low-adhesion microcentrifuge tubes.

  • Perform a Forced Degradation Study: To understand the degradation profile, intentionally expose the compound to harsh conditions (e.g., acid, base, peroxide, heat, light). This can help identify the likely degradation pathways and the most stable storage conditions.

Q3: There are unexpected peaks appearing in my HPLC chromatogram when analyzing an aged sample. What are these and how do I identify them?

A3: New peaks in a chromatogram are strong evidence of degradation products or impurities.

Troubleshooting Steps:

  • Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis to determine if the main compound peak is co-eluting with any degradants.

  • Mass Spectrometry (LC-MS): The most effective way to identify unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, allowing for the elucidation of their structures.

  • Review Degradation Pathways: Consider common degradation pathways for flavonoids, such as oxidation (leading to quinone-type structures) or cleavage of the heterocyclic ring. This can help in proposing likely structures for the observed degradants.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation in solution upon thawing Poor solubility at lower temperatures; solvent evaporation leading to supersaturation.Gently warm the vial to 37°C and sonicate to redissolve the compound.[1] Ensure the vial is properly sealed to prevent solvent evaporation. Prepare fresh solutions if precipitation persists.
Inconsistent results between experiments Degradation of stock solution; improper handling.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always allow the solution to reach room temperature before opening to prevent condensation.[1] Run a quality control check (e.g., HPLC) on the stock solution before starting a new set of experiments.
Loss of biological activity Chemical degradation of the compound, leading to a loss of the active structure.Correlate biological activity data with analytical data (e.g., HPLC purity). If purity has decreased, prepare a fresh stock solution from solid material. Consider if any components of the assay medium (e.g., high pH, presence of metals) could be causing rapid degradation.

Experimental Protocols

Protocol 1: General Stability Assessment via HPLC

This protocol outlines a method for assessing the stability of this compound in a given solvent under specific storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., DMSO, Methanol)
  • Type 1 Amber glass vials with PTFE-lined caps
  • HPLC system with a C18 column and UV-Vis or PDA detector
  • Analytical balance

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a working concentration and inject it into the HPLC system to obtain an initial purity profile and peak area.
  • Dispense aliquots of the stock solution into several amber glass vials, seal tightly, and store under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
  • At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Dilute and analyze by HPLC using the same method as the T=0 sample.
  • Record the peak area of the parent compound and any new peaks that appear.

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to T=0.
  • Calculate the percentage of total peak area corresponding to degradation products.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Sample Preparation:

  • Prepare separate solutions of this compound.
  • Acidic: Add 0.1 M HCl and incubate at 60°C.
  • Basic: Add 0.1 M NaOH and incubate at 60°C.
  • Oxidative: Add 3% H₂O₂ and incubate at room temperature.
  • Thermal: Incubate a solution at 80°C (in a sealed vial).
  • Photolytic: Expose a solution to direct UV light.

2. Analysis:

  • At various time points (e.g., 2, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and analyze by HPLC or LC-MS.
  • Compare the chromatograms to an untreated control to identify and quantify degradation products.

Data Presentation Tables

Table 1: Long-Term Stability Data Storage Condition: [Specify, e.g., -20°C, protected from light]

Time Point Purity (%) by HPLC Concentration (µg/mL) Appearance
T = 0
1 Month
3 Months
6 Months

| 12 Months | | | |

Table 2: Accelerated Stability Data Storage Condition: [Specify, e.g., 40°C / 75% RH]

Time Point Purity (%) by HPLC Degradation Products (% Area) Appearance
T = 0
1 Month
3 Months

| 6 Months | | | |

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Amber Vials prep->aliquot t0 T=0 Analysis (Initial Purity) prep->t0 s1 -20°C aliquot->s1 s2 4°C aliquot->s2 s3 25°C / 60% RH aliquot->s3 s4 40°C / 75% RH aliquot->s4 tp Time Point Analysis (e.g., 1, 3, 6 months) s1->tp s2->tp s3->tp s4->tp hplc HPLC-UV/PDA Analysis t0->hplc tp->hplc lcms LC-MS for Degradant ID hplc->lcms If new peaks appear eval Calculate % Remaining & % Degradation hplc->eval lcms->eval report Generate Stability Report eval->report

Caption: Workflow for a typical stability testing experiment.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway (pH dependent) parent This compound (C17H18O5) quinone Oxidized Product (e.g., Quinone formation on phenol ring) parent->quinone [O], light, heat parent->quinone ether_cleavage Demethylation Product (Loss of -OCH3 group) parent->ether_cleavage Acid/Base parent->ether_cleavage ring_cleavage Ring Cleavage Product quinone->ring_cleavage Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Method Validation for 3'-deoxy-4-O-methylsappanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the validation of analytical methods for the quantification of 3'-deoxy-4-O-methylsappanol.

Frequently Asked Questions (FAQs)

Q1: What is the importance of method validation for quantifying this compound?

A1: Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] For this compound, a validated method ensures the reliability, consistency, and accuracy of quantitative results, which is essential for research, quality control, and regulatory submissions.[1][3]

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) is the most common and effective technique for the quantification of phenolic compounds like this compound.[4][5][6] HPLC offers excellent separation for complex mixtures, while UV detection is suitable for compounds with a chromophore, and LC-MS provides higher sensitivity and selectivity.[7][8]

Q3: What are the key parameters to evaluate during method validation?

A3: According to international guidelines (e.g., ICH), the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][9]

Q4: How do I prepare a standard solution of this compound?

A4: A primary stock solution should be prepared by accurately weighing a certified reference standard of this compound and dissolving it in a suitable solvent, such as HPLC-grade methanol or acetonitrile, in a class A volumetric flask. Working standards are then prepared by serial dilution of this stock solution.

Q5: What is a typical mobile phase for the analysis of this compound?

A5: For reversed-phase HPLC analysis of phenolic compounds, a common mobile phase is a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.[4][10] The gradient elution allows for the effective separation of analytes with varying polarities.

Experimental Protocol: HPLC-UV Method

This section details a standard protocol for the quantification of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Based on UV scan of the analyte (typically around 280 nm for phenolic compounds)
Validation Parameters: Summary

The following table summarizes typical acceptance criteria for method validation.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from matrix components, degradants, or impurities. Peak purity should be confirmed.[9]
Linearity (r²) Correlation coefficient (r²) ≥ 0.999[3]
Range 80-120% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0% for drug substance.[3]
Precision (% RSD) Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 2%.[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[1]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).

Troubleshooting Guide

Q: My chromatogram shows poor peak shape (fronting or tailing). What should I do?

A: Peak asymmetry can be caused by several factors.

  • Column Overload: Try diluting your sample.

  • Column Degradation: The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent or replace it if necessary.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic compounds. Ensure the mobile phase pH is at least 2 units below the pKa of this compound to keep it in a non-ionized state.

  • Secondary Interactions: Silanol groups on the silica backbone can interact with the analyte. Using a highly end-capped column or adding a competing agent like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can help.

Q: I am observing a drifting baseline. What is the cause?

A: A drifting baseline is often due to:

  • Lack of Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample. This can take 15-30 minutes.

  • Contamination: Contaminants may be slowly eluting from the column. Flush the column with a strong solvent.

  • Detector Lamp Issues: The detector lamp may be nearing the end of its life and needs replacement.

  • Mobile Phase Issues: The mobile phase may be improperly mixed or contain dissolved gas. Ensure thorough mixing and degassing.

Q: The retention time of my analyte is inconsistent between injections. How can I fix this?

A: Retention time variability can stem from:

  • Pump and Flow Rate Issues: Check the HPLC pump for leaks and ensure it delivers a constant, pulse-free flow. A system precision test can verify this.[12]

  • Inconsistent Mobile Phase Composition: If preparing the mobile phase manually, ensure precise measurements. Using a quaternary pump for online mixing can improve consistency.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as retention times are sensitive to temperature changes.

Q: My analyte recovery during sample preparation is low. How can I improve it?

A: Low recovery is often related to the extraction process.

  • Extraction Solvent: Ensure the chosen solvent is optimal for this compound. Phenolic compounds are typically extracted with solvents like methanol, ethanol, or acetone, sometimes in aqueous mixtures.[5][13]

  • Extraction Technique: Techniques like sonication or microwave-assisted extraction (MAE) can improve efficiency compared to simple maceration.[13]

  • Analyte Degradation: this compound may be sensitive to light, heat, or pH. Protect samples from light, avoid excessive heat during solvent evaporation, and control the pH during extraction.

Visualizations

MethodValidationWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Experiments cluster_doc Phase 4: Documentation RefStd Prepare Reference Standard Stock MethodDev Optimize HPLC Conditions (Column, Mobile Phase, etc.) RefStd->MethodDev SamplePrep Develop Sample Preparation Protocol SamplePrep->MethodDev SystemSuitability Establish System Suitability Criteria MethodDev->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport SOP Write Standard Operating Procedure (SOP) ValidationReport->SOP

Caption: Workflow for Analytical Method Validation.

TroubleshootingTree Start Problem: Inconsistent Peak Area Check_Injection Is injection volume consistent? (Check Autosampler) Start->Check_Injection Check_Integration Is peak integration correct? (Review processing method) Start->Check_Integration Check_Sample Is the sample stable? (Degradation issues) Start->Check_Sample Check_System Is the system leaking? (Check pump, connections) Start->Check_System Solution_Autosampler Solution: Calibrate or service the autosampler. Check_Injection->Solution_Autosampler No Solution_Integration Solution: Adjust integration parameters (baseline, thresholds). Check_Integration->Solution_Integration No Solution_Sample Solution: Re-prepare sample. Use fresh vials/solvents. Store properly. Check_Sample->Solution_Sample No Solution_System Solution: Tighten fittings or replace worn seals. Check_System->Solution_System Yes

Caption: Troubleshooting inconsistent peak area.

References

Technical Support Center: Improving the Bioavailability of 3'-deoxy-4-O-methylsappanol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 3'-deoxy-4-O-methylsappanol in animal models.

Disclaimer: As of the last update, specific pharmacokinetic and bioavailability data for this compound in animal models is limited in published literature. The guidance provided here is based on established strategies for improving the bioavailability of flavonoids and other poorly soluble phenolic compounds, which are expected to share similar challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a phenolic compound isolated from plants such as Caesalpinia sappan. Like many flavonoids and polyphenols, it is predicted to have poor aqueous solubility and be susceptible to first-pass metabolism in the gut and liver. These factors can significantly limit its absorption into the systemic circulation after oral administration, leading to low bioavailability and potentially reduced therapeutic efficacy.

Q2: What are the primary barriers to the oral bioavailability of compounds like this compound?

A2: The main obstacles include:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids limits the dissolution of the compound, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestines and liver (e.g., cytochrome P450s, UGTs) before it reaches systemic circulation.

  • Efflux by Transporters: It may be actively pumped back into the intestinal lumen by efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Degradation: The compound might be unstable in the harsh acidic environment of the stomach.

Q3: What are the initial steps to consider when planning an in vivo bioavailability study for this compound?

A3: A successful in vivo study begins with thorough in vitro characterization. Key preliminary steps include:

  • Solubility Assessment: Determine the solubility of the compound in various pharmaceutically relevant solvents and buffers (e.g., water, simulated gastric and intestinal fluids).

  • LogP Determination: Measure the octanol-water partition coefficient (LogP) to understand its lipophilicity, which influences both solubility and membrane permeability.

  • Stability Analysis: Evaluate the compound's stability at different pH levels to anticipate potential degradation in the gastrointestinal tract.

  • Caco-2 Permeability Assay: Use this in vitro model to predict intestinal permeability and identify if the compound is a substrate for efflux transporters.

Q4: Which animal models are most appropriate for initial oral bioavailability studies?

A4: Rodent models are standard for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.

  • Rats (e.g., Sprague-Dawley, Wistar): Most commonly used for oral bioavailability and pharmacokinetic studies. Their larger size compared to mice facilitates serial blood sampling.

  • Mice (e.g., C57BL/6, BALB/c): Also widely used, particularly if the compound is being evaluated in a disease model available in mice.

For later-stage preclinical development, larger animal models like beagle dogs may be considered, as their gastrointestinal physiology is more analogous to humans.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps
Low or undetectable plasma concentrations after oral administration. 1. Poor aqueous solubility limiting dissolution.2. Extensive first-pass metabolism.3. Rapid clearance from circulation.4. Insufficient analytical method sensitivity.1. Improve Formulation: Utilize enabling formulations such as lipid-based systems (SEDDS), nanoparticles, or amorphous solid dispersions.[1][2][3]2. Inhibit Metabolism: Co-administer with a broad-spectrum cytochrome P450 inhibitor (e.g., piperine) in preliminary studies to assess the impact of metabolism.[4]3. Conduct IV Dosing: Administer an intravenous dose to determine the compound's clearance and absolute bioavailability.4. Optimize Bioanalysis: Validate your analytical method to ensure it has the required lower limit of quantification (LLOQ).
High variability in pharmacokinetic data between animals. 1. Inconsistent formulation dosing (e.g., precipitation of the compound in the dosing vehicle).2. Differences in food intake (food effect).3. Genetic variability in metabolic enzymes among animals.1. Ensure Formulation Homogeneity: Prepare fresh formulations and ensure they are homogenous suspensions or clear solutions. Use sonication if necessary before dosing each animal.2. Standardize Feeding: Fast animals overnight before dosing and control access to food post-dosing as per study design.3. Increase Sample Size: Use a larger number of animals per group to improve statistical power.
Precipitation of the compound in the aqueous dosing vehicle. The compound has very low aqueous solubility.1. Use Co-solvents: Prepare the dosing vehicle with a mixture of water and a biocompatible co-solvent (e.g., PEG 400, propylene glycol, DMSO), but be mindful of potential toxicity and effects on absorption.2. Reduce Particle Size: Micronization or nanocrystal technology can improve the dissolution rate of a suspension.3. Formulate as a Lipid-Based System: Use self-emulsifying drug delivery systems (SEDDS) or other lipid formulations to keep the compound solubilized in the GI tract.[1]
The calculated oral bioavailability is less than 1%. This suggests significant issues with either absorption or first-pass metabolism, or both.1. Systematically Evaluate Barriers: - Solubility/Dissolution: Test a nanoparticle or amorphous solid dispersion formulation.[2] - Permeability: If Caco-2 data suggests it is a P-gp substrate, co-administer with a P-gp inhibitor (e.g., verapamil, although specificity can be an issue). - Metabolism: Conduct in vitro metabolism studies with liver microsomes to identify the primary metabolic pathways.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound in rats following a single oral dose of 10 mg/kg in different formulations. This illustrates how data should be structured for clear comparison.

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension25 ± 82.098 ± 35100 (Reference)
Micronized Suspension55 ± 151.5245 ± 60250
Nanoparticle Formulation150 ± 401.0850 ± 150867
SEDDS Formulation210 ± 550.751120 ± 2101143

Data are presented as mean ± SD (n=6). Relative bioavailability is calculated against the aqueous suspension.

Experimental Protocols

Protocol 1: Preparation of a Nanoparticle Formulation

This protocol describes a general method for preparing polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.

  • Organic Phase Preparation:

    • Dissolve 10 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA) in 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v solution of a stabilizer (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to 10 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or sonication to form an o/w emulsion.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Lyophilization:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles and remove excess stabilizer and un-encapsulated compound.

    • Wash the pellet by resuspending in deionized water and centrifuging again. Repeat twice.

    • Resuspend the final pellet in a small volume of cryoprotectant solution (e.g., 2% trehalose) and freeze-dry (lyophilize) to obtain a dry powder.

  • Characterization:

    • Before in vivo studies, characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug loading/encapsulation efficiency.

Protocol 2: Oral Bioavailability Study in Rats
  • Animal Acclimatization:

    • Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.

  • Fasting:

    • Fast the animals overnight (12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Divide animals into groups (e.g., Aqueous Suspension, Nanoparticle Formulation).

    • Administer the respective formulations via oral gavage at a dose of 10 mg/kg. The dosing volume should be consistent (e.g., 5 mL/kg).

  • Blood Sampling:

    • Collect blood samples (~150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Phase 1: Formulation & Characterization cluster_invivo Phase 2: In Vivo Evaluation cluster_analysis Phase 3: Analysis & Interpretation A Compound Solubility & Stability Screening B Select Formulation Strategy (e.g., Nanoparticles) A->B C Formulation Preparation & Optimization B->C D In Vitro Characterization (Size, EE%, Release) C->D E Animal Model Selection (e.g., Rats) D->E Proceed if characterization is acceptable F Oral Administration (Gavage) E->F G Serial Blood Sampling F->G H Plasma Sample Processing G->H I Bioanalytical Method (LC-MS/MS) H->I J Pharmacokinetic (PK) Parameter Calculation I->J K Data Interpretation & Comparison of Formulations J->K K->B Iterate/Optimize

Caption: Workflow for developing and evaluating a new formulation to improve oral bioavailability.

Metabolic_Pathway cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass) compound This compound (Oral Dose) absorption Intestinal Absorption compound->absorption efflux P-gp/BCRP Efflux absorption->efflux Reduces Absorption gut_metabolism Gut Wall Metabolism (Phase I/II) absorption->gut_metabolism portal_vein Portal Vein absorption->portal_vein liver_metabolism Hepatic Metabolism (Phase I/II) portal_vein->liver_metabolism systemic Systemic Circulation (Bioavailable Fraction) portal_vein->systemic Parent Drug liver_metabolism->systemic Metabolites excretion Excretion (Urine/Feces) liver_metabolism->excretion systemic->excretion

Caption: Potential metabolic fate and barriers to oral bioavailability of a phenolic compound.

References

common pitfalls in 3'-deoxy-4-O-methylsappanol research and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3'-deoxy-4-O-methylsappanol Research

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during experimentation.

Question: I am seeing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?

Answer: Inconsistent results in cell viability assays can stem from several factors related to the compound, the cells, or the assay itself.

  • Compound Stability: this compound, like many phenolic compounds, can be susceptible to degradation. Ensure you are using fresh dilutions for each experiment from a properly stored stock solution. Repeated freeze-thaw cycles of the stock solution should be avoided.

  • Solvent Effects: The choice of solvent (e.g., DMSO) and its final concentration in the cell culture medium can impact cell viability. It is crucial to run a vehicle control with the same concentration of solvent used in the experimental wells.

  • Cell Culture Conditions: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density. Over-confluent or sparsely populated cultures can respond differently to treatment.

  • Assay Interference: The compound's color or its interaction with assay reagents can interfere with absorbance readings. Run a control with the compound in cell-free medium to check for any direct reaction with the assay dye.

Troubleshooting Workflow for Inconsistent Assay Results

G A Inconsistent Results B Check Compound Integrity (Fresh Dilutions, Proper Storage) A->B C Run Vehicle Control (Solvent Effects) A->C D Verify Cell Health (Passage Number, Density) A->D E Test for Assay Interference (Compound + Media + Reagent) A->E F Results Stabilized? B->F C->F D->F E->F G Isolate and Address Specific Variable F->G No H Problem Solved F->H Yes G->B G->C G->D G->E G A 3'-deoxy-4-O- methylsappanol B MAPK Kinase Kinase (e.g., ASK1) A->B Inhibits C MAPK Kinase (e.g., MKK4/7) B->C D JNK C->D E AP-1 (c-Jun/c-Fos) D->E F Pro-inflammatory Gene Expression E->F G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 In Vitro Testing A Synthesis B Purification (e.g., Column Chromatography) A->B C Structure Verification (NMR, MS) B->C D Purity Analysis (HPLC) C->D E Cell Viability Assay (MTT) D->E F Mechanism of Action (e.g., Western Blot) E->F

Validation & Comparative

A Comparative Guide to Neuroprotective Agents: Efficacy of Resveratrol and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Resveratrol, a well-studied polyphenol, with other notable neuroprotective agents: Curcumin, Edaravone, and Citicoline. The information is supported by experimental data from various preclinical studies, with a focus on in vivo models of cerebral ischemia.

Data Presentation: Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data on the neuroprotective effects of Resveratrol and its comparators in the Middle Cerebral Artery Occlusion (MCAO) model, a common in vivo model for ischemic stroke.

AgentAnimal ModelDosageAdministration RouteKey Efficacy MetricsReference
Resveratrol Rat (Sprague-Dawley)50 mg/kgIntraperitonealInfarct Volume Reduction: 44.7%[1]
Rat20 mg/kgIntravenousImproved Neurological Score [2]
Mouse5 mg/kgIntravenousInfarct Volume Reduction: 36%[3]
Mouse100 mg/kgIntraperitonealReduced Neuronal Damage and levels of TNF-α, IL-6, and IL-1β[4]
Curcumin Rat100 mg/kgIntraperitonealInfarct Volume Reduction: 37.23%
Rat300 mg/kgIntraperitonealInfarct Volume Reduction: 46.39%
Mouse50 mg/kgIntraperitonealImproved Neurological Score and reduced infarct volume
Edaravone Rat10 mg/kgIntraperitonealReduced Cerebral Infarction Area and levels of caspase-3, GFAP, and Iba1
Mouse3 mg/kgIntraperitonealSignificantly Decreased Cerebral Infarction and inflammatory infiltration
Citicoline Rat500 mg/kgIntraperitonealReduced Infarct Volume
Rat250 mg/kgIntraperitonealIn combination with MK-801, Infarct Volume Reduction: 52%

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of neuroprotective agents.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is widely used to mimic focal cerebral ischemia.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane or a ketamine/xylazine cocktail. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is carefully dissected and ligated distally.

    • A microvascular clip is placed on the ICA, and a small incision is made on the ECA stump.

    • A nylon monofilament (e.g., 4-0) with a blunted tip is introduced through the ECA incision into the ICA.

    • The filament is advanced approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

    • The filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) to induce ischemia.

    • For reperfusion, the filament is withdrawn.

  • Sham Operation: The same surgical procedure is performed without the insertion of the filament.

Assessment of Neurological Deficit

Neurological function is assessed at various time points post-MCAO using a scoring system. A common 5-point scale is as follows:

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion on the contralateral side.

  • 2: Decreased resistance to lateral push on the contralateral side.

  • 3: Circling behavior towards the contralateral side.

  • 4: Inability to walk spontaneously and depressed level of consciousness.

Measurement of Infarct Volume (TTC Staining)
  • Tissue Preparation: 24 hours after MCAO, rats are euthanized, and their brains are rapidly removed and placed in a cold saline solution.

  • Slicing: The brain is sectioned into 2 mm coronal slices using a brain matrix.

  • Staining: The slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.[5][6]

  • Analysis: Viable tissue stains red due to the enzymatic reduction of TTC, while the infarcted tissue remains white. The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.

In Vitro Glutamate-Induced Excitotoxicity in HT22 Cells

This in vitro model is used to assess the neuroprotective effects of compounds against glutamate-induced oxidative stress.

  • Cell Culture: HT22 hippocampal neuronal cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with the test compound (e.g., Resveratrol) for a specified duration, followed by the addition of glutamate (typically 2-5 mM) to induce cytotoxicity.

  • Viability Assay: After 24 hours of glutamate exposure, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Measurement of Oxidative Stress Markers
  • Tissue Homogenization: Brain tissue from the ischemic hemisphere is homogenized in a cold buffer.

  • Superoxide Dismutase (SOD) Activity: SOD activity is measured using commercially available kits, often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

  • Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored product that can be measured spectrophotometrically.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in neuroprotection and a general experimental workflow.

experimental_workflow cluster_invivo In Vivo Model (MCAO) cluster_invitro In Vitro Model (HT22 Cells) MCAO MCAO Induction in Rats Treatment Administer Neuroprotective Agent MCAO->Treatment Behavioral Neurological Deficit Scoring Treatment->Behavioral Infarct TTC Staining for Infarct Volume Behavioral->Infarct Biomarkers_invivo Biomarker Analysis (SOD, MDA, Cytokines) Infarct->Biomarkers_invivo end Efficacy Comparison Biomarkers_invivo->end Culture Culture HT22 Cells Pretreatment Pre-treat with Neuroprotective Agent Culture->Pretreatment Glutamate Induce Glutamate Toxicity Pretreatment->Glutamate Viability Assess Cell Viability (MTT/LDH) Glutamate->Viability Biomarkers_invitro Biomarker Analysis (ROS, Apoptosis) Viability->Biomarkers_invitro Biomarkers_invitro->end start Start start->MCAO start->Culture resveratrol_sirt1_pathway Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 PGC1a PGC-1α Deacetylation SIRT1->PGC1a FOXO FOXO Deacetylation SIRT1->FOXO NFkB NF-κB Inhibition SIRT1->NFkB Mitochondria Mitochondrial Biogenesis & Function PGC1a->Mitochondria Neuroprotection Neuroprotection Mitochondria->Neuroprotection Antioxidant Antioxidant Gene Expression (SOD, Catalase) FOXO->Antioxidant Antioxidant->Neuroprotection Inflammation Reduced Neuroinflammation (↓ TNF-α, IL-6) NFkB->Inflammation Inflammation->Neuroprotection curcumin_nrf2_pathway Curcumin Curcumin Keap1 Keap1 Inhibition Curcumin->Keap1 Nrf2 Nrf2 Stabilization & Nuclear Translocation Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Antioxidant_enzymes ↑ Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_enzymes Oxidative_stress Reduced Oxidative Stress Antioxidant_enzymes->Oxidative_stress Neuroprotection Neuroprotection Oxidative_stress->Neuroprotection edaravone_mechanism Edaravone Edaravone Scavenging Free Radical Scavenging Edaravone->Scavenging ROS Reactive Oxygen Species (ROS) (•OH, O2•−) ROS->Scavenging RNS Reactive Nitrogen Species (RNS) (ONOO−) RNS->Scavenging Lipid_peroxidation ↓ Lipid Peroxidation Scavenging->Lipid_peroxidation Neuronal_damage ↓ Neuronal Damage Lipid_peroxidation->Neuronal_damage Neuroprotection Neuroprotection Neuronal_damage->Neuroprotection citicoline_mechanism Citicoline Citicoline Hydrolysis Hydrolysis to Choline & Cytidine Citicoline->Hydrolysis PLA2 ↓ Phospholipase A2 Activation Citicoline->PLA2 Phospholipid_synthesis ↑ Phosphatidylcholine Synthesis Hydrolysis->Phospholipid_synthesis Membrane_repair Membrane Repair & Stabilization Phospholipid_synthesis->Membrane_repair Neuroprotection Neuroprotection Membrane_repair->Neuroprotection Glutamate ↓ Glutamate Excitotoxicity PLA2->Glutamate Glutamate->Neuroprotection

References

Comparative Analysis of 3'-deoxy-4-O-methylsappanol Derivatives: A Guide Based on Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide on the structure-activity relationship of a series of 3'-deoxy-4-O-methylsappanol derivatives cannot be provided at this time. An extensive review of current scientific literature reveals a lack of published studies detailing the synthesis and comparative biological evaluation of a range of this compound analogues. Research has predominantly focused on the biological activities of related compounds isolated from Caesalpinia sappan, such as sappanol and brazilin, rather than a systematic investigation of synthetic derivatives of this compound.

This guide, therefore, focuses on the known biological properties of the closely related and studied compound, 3'-deoxy-4-O-methylepisappanol , and outlines general experimental protocols relevant to its evaluation.

Biological Activities of 3'-deoxy-4-O-methylepisappanol

3'-deoxy-4-O-methylepisappanol is a compound that has demonstrated notable biological effects, particularly in the realm of neuroprotection and antioxidant activity.

Neuroprotective Effects

The primary reported activity of 3'-deoxy-4-O-methylepisappanol is its significant neuroprotective effect against glutamate-induced toxicity. Studies have shown that this compound can protect primary cultured rat cortical cells from damage caused by excessive glutamate. It exhibits this protective activity at concentrations ranging from 0.1 µM to 10 µM, achieving about 50% cell viability in the presence of glutamate-induced stress. This suggests that the neuroprotective effects of Caesalpinia sappan extracts may be partly attributable to this compound through the inhibition of glutamate-induced toxicity pathways.

Antioxidant Activity

3'-deoxy-4-O-methylepisappanol also possesses antioxidant properties. It has been shown to have a potent scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, it exhibits an inhibitory effect on Low-Density Lipoprotein (LDL) oxidation. These antioxidant actions contribute to its overall protective effects on cells.

Experimental Protocols

While specific comparative studies on derivatives are unavailable, the evaluation of 3'-deoxy-4-O-methylepisappanol involves standard in vitro assays to determine its biological activity.

Neuroprotection Assay (Glutamate-Induced Toxicity)
  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

  • Compound Treatment: The cultured neurons are pre-treated with varying concentrations of 3'-deoxy-4-O-methylepisappanol for a specified period.

  • Induction of Toxicity: Glutamate is added to the culture medium to induce excitotoxicity.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity as an indicator of cell survival.

  • Data Analysis: The cell viability in compound-treated groups is compared to the glutamate-only control group to determine the protective effect.

Antioxidant Assays
  • ROS/RNS Scavenging Assays: Various assays can be used to measure the scavenging activity against specific reactive species. For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess free radical scavenging.

  • LDL Oxidation Inhibition Assay: LDL is isolated from plasma and exposed to an oxidizing agent (e.g., copper ions) in the presence and absence of the test compound. The extent of oxidation is measured, often by quantifying the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).

Visualizing the Research Process and Proposed Mechanism

The following diagrams illustrate the general workflow for isolating and evaluating a natural product like 3'-deoxy-4-O-methylepisappanol and its proposed neuroprotective mechanism.

G cluster_0 Isolation and Identification cluster_1 Biological Evaluation Caesalpinia sappan Caesalpinia sappan Extraction Extraction Caesalpinia sappan->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation Fractionation->Isolation 3'-deoxy-4-O-methylepisappanol 3'-deoxy-4-O-methylepisappanol Isolation->3'-deoxy-4-O-methylepisappanol In vitro assays In vitro assays 3'-deoxy-4-O-methylepisappanol->In vitro assays Neuroprotection Assay Neuroprotection Assay In vitro assays->Neuroprotection Assay Antioxidant Assay Antioxidant Assay In vitro assays->Antioxidant Assay

Caption: General workflow for the isolation and biological evaluation of 3'-deoxy-4-O-methylepisappanol.

G Glutamate Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Glutamate Receptor Ca2+ Influx Ca2+ Influx Glutamate Receptor->Ca2+ Influx ROS Production ROS Production Ca2+ Influx->ROS Production Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage 3'-deoxy-4-O-methylepisappanol 3'-deoxy-4-O-methylepisappanol 3'-deoxy-4-O-methylepisappanol->Glutamate Receptor Inhibits

Caption: Proposed neuroprotective mechanism of 3'-deoxy-4-O-methylepisappanol against glutamate-induced toxicity.

comparative analysis of 3'-deoxy-4-O-methylsappanol from different natural sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3'-deoxy-4-O-methylsappanol Derived from Caesalpinia sappan and Caesalpinia japonica

Introduction

This compound is a homoisoflavonoid, a class of natural phenolic compounds that has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound isolated from two prominent natural sources: the heartwood of Caesalpinia sappan (Sappanwood) and Caesalpinia japonica. While the compound has been identified in both species, the extent of quantitative data available for a direct comparison varies. This document summarizes the current state of knowledge regarding the yield, purity, and biological activities of this compound from these sources, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

Direct comparative studies on the yield, purity, and biological activity of this compound from Caesalpinia sappan versus Caesalpinia japonica are limited in published literature. The following tables collate available data to offer a preliminary comparison.

Table 1: Comparison of Yield and Purity

ParameterCaesalpinia sappanCaesalpinia japonica
Yield Data not explicitly reported for this specific compound. However, isolation of its epimer, 3'-deoxy-4-O-methylepisappanol, yielded 3 mg from a fraction of the initial extract.Data not available. The compound has been successfully isolated, but the yield was not quantified in the available literature.[1]
Purity Data not explicitly reported. Purity of other homoisoflavonoids from the same plant has been determined to be high (e.g., >90% by HPLC).Data not available.

Table 2: Comparative Biological Activity

Biological ActivityCaesalpinia sappanCaesalpinia japonica
Cytotoxicity Moderately cytotoxic against human melanoma HMV-II cells with an IC50 value of 72.0 ± 2.4 µM.[2][3]Data not available.
Melanin Synthesis Inhibition Inhibits melanin synthesis in forskolin-stimulated HMV-II cells.[2][3]Data not available.

Experimental Protocols

Detailed methodologies for the extraction, purification, and biological evaluation of this compound are crucial for reproducible research. The following protocols are based on established methods for the isolation and characterization of homoisoflavonoids from Caesalpinia species.

Extraction and Isolation of this compound

The general workflow for isolating this compound from its natural sources involves solvent extraction followed by chromatographic separation.

G start Dried Heartwood of Caesalpinia sp. extraction Methanol Extraction start->extraction partition Solvent Partitioning (e.g., with Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., Preparative TLC or HPLC) chromatography->purification end Isolated this compound purification->end

Figure 1. General workflow for the extraction and isolation of this compound.

Protocol:

  • Preparation of Plant Material: The dried heartwood of Caesalpinia sappan or Caesalpinia japonica is ground into a coarse powder.

  • Extraction: The powdered material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is rich in homoisoflavonoids, is collected and concentrated.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a chloroform-methanol mixture, to separate different compounds.

  • Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human melanoma HMV-II cells are cultured in a suitable medium, such as Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Melanin Synthesis Inhibition Assay

This assay evaluates the ability of this compound to inhibit melanin production in melanoma cells.

G start B16 Melanoma Cells treatment Treatment with this compound and a-MSH start->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis measurement Measurement of Melanin Content and Protein Concentration lysis->measurement end Determination of Melanin Inhibition measurement->end

Figure 2. Workflow for the melanin synthesis inhibition assay.

Protocol:

  • Cell Culture and Treatment: B16 melanoma cells are cultured and treated with various concentrations of this compound in the presence of a stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH).

  • Incubation: The cells are incubated for a period sufficient to allow for melanin production (e.g., 72 hours).

  • Cell Lysis: After incubation, the cells are washed and lysed with a sodium hydroxide solution.

  • Melanin Quantification: The melanin content in the cell lysates is determined by measuring the absorbance at 475 nm.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method, such as the Bradford assay, to normalize the melanin content.

  • Calculation: The inhibitory effect on melanin synthesis is calculated as the percentage of melanin content in treated cells compared to control cells (treated with α-MSH only).

Signaling Pathway: Inhibition of Melanin Synthesis

The inhibition of melanin synthesis by phenolic compounds often involves the downregulation of key enzymes in the melanogenesis pathway, such as tyrosinase.

G a_MSH α-MSH MC1R MC1R a_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MITF MITF PKA->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Melanin Melanin Tyrosinase->Melanin Catalysis Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Figure 3. Simplified signaling pathway of melanin synthesis and potential inhibition point.

Conclusion

This compound, a homoisoflavonoid present in both Caesalpinia sappan and Caesalpinia japonica, exhibits interesting biological activities, including cytotoxicity against melanoma cells and inhibition of melanin synthesis. However, a comprehensive comparative analysis is currently hampered by the lack of quantitative data on its yield and purity from C. japonica, as well as a full profile of its biological activities from this source. The available data from C. sappan provides a valuable baseline for future research. Further studies are warranted to isolate and quantify this compound from C. japonica and to conduct head-to-head comparisons of its biological efficacy with the compound derived from C. sappan. Such research will be instrumental in determining the optimal natural source for this promising compound and advancing its potential development as a therapeutic agent.

References

Cross-Validation of Analytical Methods for 3'-Deoxy-4-O-methylsappanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical method is critical and often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput.[1][2] This guide will delve into the experimental protocols and performance data that researchers and drug development professionals should consider when choosing a method for the analysis of 3'-deoxy-4-O-methylsappanol.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often involves a trade-off between sensitivity, selectivity, cost, and complexity.[2] LC-MS/MS generally offers significantly lower limits of detection and quantification, making it ideal for applications where the analyte is present in trace amounts.[2][3][4] HPLC-UV, while less sensitive, can be a robust and cost-effective option for routine analysis when sample concentrations are higher.[5][6]

Below is a summary of typical performance data for the two methods.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) ~0.04 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.12 µg/mL~0.03 ng/mL
Intra-day Precision (%RSD) < 3%< 2%
Inter-day Precision (%RSD) < 5%< 4%
Accuracy (% Recovery) 95 - 105%98 - 102%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[1] The following sections describe generalized protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected.

Instrumentation:

  • Agilent 1260 Infinity HPLC system or equivalent, equipped with a diode array detector (DAD).[7]

Chromatographic Conditions:

  • Column: XBridge C18, 4.6 x 150 mm, 5 µm.[7]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[7]

  • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: Based on the UV spectrum of this compound, likely around 280 nm.

Sample Preparation:

  • Samples are dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices at low concentrations.[3][4]

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[3]

Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18, with particle sizes of 1.8 µm for faster analysis.[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[8]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode, though both should be tested.[9]

  • Detection Mode: Selected Reaction Monitoring (SRM) for optimal selectivity and sensitivity.[3]

  • Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

Sample Preparation:

  • For biological samples, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction would be necessary to remove matrix interferences.[10]

Visualizing Workflows and Pathways

To better illustrate the processes involved in analytical method validation and the potential application of this compound in research, the following diagrams have been generated.

analytical_workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_cross_validation Cross-Validation Method A (e.g., HPLC-UV) Method A (e.g., HPLC-UV) Linearity Linearity Method A (e.g., HPLC-UV)->Linearity Method B (e.g., LC-MS/MS) Method B (e.g., LC-MS/MS) Method B (e.g., LC-MS/MS)->Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Sample Analysis Sample Analysis LOD_LOQ->Sample Analysis Data Comparison Data Comparison Sample Analysis->Data Comparison Bias Assessment Bias Assessment Data Comparison->Bias Assessment signaling_pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response 3-deoxy-4-O-methylsappanol 3-deoxy-4-O-methylsappanol 3-deoxy-4-O-methylsappanol->Kinase Cascade

References

A Comparative Guide to the Efficacy of 3'-Deoxy-4-O-methylsappanol: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the translational potential of a compound from laboratory settings to living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3'-deoxy-4-O-methylsappanol, a compound isolated from Caesalpinia sappan.

In Vitro Efficacy: Neuroprotective and Antioxidant Properties

Currently, the available scientific literature primarily focuses on the in vitro activities of 3'-deoxy-4-O-methylepisappanol (an isomer of this compound, often studied from Caesalpinia sappan extracts). The primary therapeutic potential observed is in the realm of neuroprotection.

A key study demonstrated that 3'-deoxy-4-O-methylepisappanol exhibits significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[1] At concentrations ranging from 0.1 µM to 10 µM, the compound showed a cell viability of approximately 50%, indicating a substantial protective effect against excitotoxicity.[1]

In addition to its neuroprotective role, 3'-deoxy-4-O-methylepisappanol has been identified as having antioxidant properties. It has been shown to be effective against a range of pro-oxidant species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), and it also inhibits LDL (low-density lipoprotein) oxidation.[2]

Quantitative In Vitro Efficacy Data
ActivityModelKey ParameterResultConcentrationReference
NeuroprotectionGlutamate-induced toxicity in primary cultured rat cortical cellsCell Viability~50%0.1 - 10 µM[1]
AntioxidantScavenging of reactive oxygen and nitrogen speciesNot specifiedEffectiveNot specified[2]
AntioxidantInhibition of LDL oxidationNot specifiedEffectiveNot specified[2]

In Vivo Efficacy: A Research Gap

As of the latest available data, there are no published in vivo studies specifically evaluating the efficacy of isolated this compound or its isomer, 3'-deoxy-4-O-methylepisappanol. While some research has explored the in vivo neuroprotective and other pharmacological effects of crude extracts of Caesalpinia sappan, these findings cannot be directly attributed to this specific compound.[3][4] The lack of in vivo data represents a significant gap in understanding the compound's therapeutic potential and highlights an area for future research.

Experimental Protocols

In Vitro Neuroprotection Assay

The neuroprotective activity of 3'-deoxy-4-O-methylepisappanol was assessed against glutamate-induced neurotoxicity in primary cortical cultured neurons.[1]

  • Cell Culture: Primary cortical neurons were cultured from rat embryos.

  • Induction of Neurotoxicity: Neuronal damage was induced by exposing the cultured cells to glutamate.

  • Treatment: The cells were treated with varying concentrations of 3'-deoxy-4-O-methylepisappanol.

  • Assessment of Cell Viability: The extent of neuroprotection was determined by measuring cell viability, likely using an MTT assay or similar colorimetric method, which assesses mitochondrial function. A higher absorbance reading corresponds to greater cell viability.

Signaling Pathway in Glutamate-Induced Neurotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This occurs through the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This overactivation leads to a massive influx of calcium ions (Ca2+), which in turn activates a cascade of downstream signaling pathways culminating in neuronal cell death.[5][6][7]

Glutamate_Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis (Neuronal Cell Death) Caspase->Apoptosis Compound 3'-deoxy-4-O- methylsappanol Compound->NMDAR ? Compound->ROS ?

Caption: Glutamate-induced excitotoxicity pathway and potential points of intervention.

Comparison and Alternatives

Due to the absence of in vivo data for this compound, a direct comparison of its in vitro and in vivo efficacy is not possible. Furthermore, without direct comparative studies, its performance relative to other neuroprotective agents can only be inferred. The observed in vitro neuroprotective effect at micromolar concentrations is promising; however, numerous compounds show efficacy in cell culture models but fail in subsequent animal studies due to poor pharmacokinetics, bioavailability, or unforeseen toxicity.

Alternative therapeutic strategies for glutamate-induced neurotoxicity often target the NMDA receptor or downstream pathways. For instance, Memantine, an NMDA receptor antagonist, is an approved drug for the treatment of Alzheimer's disease.[8] Other natural compounds like curcumin and resveratrol have also been extensively studied for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.[5]

Conclusion

This compound demonstrates notable in vitro neuroprotective and antioxidant activities. Its ability to protect neurons from glutamate-induced toxicity at low micromolar concentrations warrants further investigation. However, the complete absence of in vivo efficacy and safety data is a critical limitation. Future research should prioritize animal studies to evaluate the compound's pharmacokinetic profile, brain bioavailability, and therapeutic efficacy in models of neurodegenerative diseases. Such studies are essential to determine if the promising in vitro results can be translated into a viable therapeutic agent.

References

Unraveling the Molecular Mechanisms: A Comparative Guide to 3'-deoxy-4-O-methylsappanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of 3'-deoxy-4-O-methylsappanol alongside its structurally and functionally related compounds. Due to the limited publicly available data on the specific biological activities of this compound, this comparison focuses on its close analogs to infer potential therapeutic pathways and guide future research.

While direct experimental evidence for the mechanism of action of this compound remains to be elucidated, its structural similarity to other bioactive compounds isolated from Caesalpinia sappan suggests a range of potential pharmacological activities. This guide synthesizes the known mechanisms of its analogs—3'-deoxy-4-O-methylepisappanol, Brazilin, Sappanol, Episappanol, and 3-deoxysappanchalcone—to provide a predictive framework for understanding its potential biological targets and signaling pathways.

Comparative Overview of Bioactive Compounds

The following table summarizes the key mechanisms of action and quantitative data for this compound's analogs. This data is compiled from various in vitro studies and highlights the diverse therapeutic potential of this class of compounds, ranging from neuroprotection and anti-inflammatory effects to anticancer activities.

CompoundPrimary Mechanism of ActionKey Experimental ReadoutCell Line / ModelIC50 / Effective Concentration
3'-deoxy-4-O-methylepisappanol Neuroprotection, AntioxidantProtection against glutamate-induced toxicityPrimary cultured rat cortical cellsCell viability of ~50% at 0.1-10 µM[1][2]
Brazilin Anti-cancer (NSCLC)Inhibition of cell viabilityA549 cells29.72 µM (24h), 9.38 µM (48h), 3.2 µM (72h)[3][4]
Inhibition of cell viabilityH358 cells25.21 µM (24h), 20.89 µM (48h), 7.46 µM (72h)[3][4]
Anti-inflammatoryInhibition of NF-κB activationHeLa cells49.30 µM[5]
Inhibition of NLRP3 inflammasome (IL-1β release)Murine BMDMs1.98 µM[6]
Inhibition of NO productionRAW264.7 cells10.3 µM[7]
Inhibition of PGE2 productionRAW264.7 cells12.6 µM[7]
Inhibition of TNF-α productionRAW264.7 cells87.2 µM[7]
Sappanol Anti-inflammatoryInhibition of IL-6 secretionLPS-stimulated RAW 264.7 macrophagesSignificant reduction at 100 µg/ml[8]
Inhibition of TNF-α secretionLPS-stimulated RAW 264.7 macrophagesSignificant reduction at 100 µg/ml[8]
Episappanol Anti-inflammatoryInhibition of IL-6 secretionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 50 µg/ml[8]
Inhibition of TNF-α secretionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 50 µg/ml[8]
3-deoxysappanchalcone Anti-cancer (Esophageal)Induction of apoptosis and cell cycle arrestEsophageal squamous cell carcinoma (ESCC) cellsNot specified[3][8]
Anti-inflammatoryInhibition of inflammatory signalingMicrogliaNot specified[9][10]

Detailed Mechanisms of Action and Signaling Pathways

Neuroprotection: The Case of 3'-deoxy-4-O-methylepisappanol

The closest structural analog to this compound with reported biological activity is its epimer, 3'-deoxy-4-O-methylepisappanol. This compound has demonstrated significant neuroprotective effects by mitigating glutamate-induced toxicity in primary cortical neurons.[1][2] This suggests a potential role for these compounds in protecting neurons from excitotoxic damage, a key factor in several neurodegenerative diseases.

neuroprotection Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Compound 3'-deoxy-4-O-methylepisappanol Compound->Excitotoxicity Inhibits

Putative neuroprotective mechanism of 3'-deoxy-4-O-methylepisappanol.
Anti-Cancer Activity: Brazilin's Activation of the STING Pathway

Brazilin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by activating the STING (Stimulator of Interferon Genes) pathway.[3][4][11] This leads to the phosphorylation of TBK1 and IRF3, resulting in the upregulation of downstream chemokines like CXCL10 and CCL5, induction of G2/M phase cell cycle arrest, and ultimately, apoptosis.

sting_pathway Brazilin Brazilin STING STING Brazilin->STING Activates p_STING p-STING STING->p_STING TBK1 TBK1 p_STING->TBK1 p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_TBK1->IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 Chemokines CXCL10, CCL5 p_IRF3->Chemokines Upregulates Cell_Cycle_Arrest G2/M Arrest p_IRF3->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Brazilin-induced STING pathway activation in NSCLC.
Anti-Inflammatory Mechanisms: A Common Feature

A recurring theme among the analogs of this compound is their anti-inflammatory activity. Brazilin, Sappanol, and Episappanol all demonstrate the ability to suppress the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[8][12] Brazilin further exhibits this property through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[5][6] 3-deoxysappanchalcone also inhibits neuroinflammation by suppressing the NF-κB and MAPK signaling pathways in microglia.[9][10]

anti_inflammatory cluster_compounds Compounds cluster_pathways Signaling Pathways Brazilin Brazilin NFkB NF-κB Pathway Brazilin->NFkB Inhibits NLRP3 NLRP3 Inflammasome Brazilin->NLRP3 Inhibits Sappanol Sappanol Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Sappanol->Cytokines Inhibit Secretion Episappanol Episappanol Episappanol->Cytokines Inhibit Secretion 3_deoxysappanchalcone 3-deoxysappanchalcone 3_deoxysappanchalcone->NFkB Inhibits MAPK MAPK Pathway 3_deoxysappanchalcone->MAPK Inhibits NFkB->Cytokines Promotes MAPK->Cytokines Promotes NLRP3->Cytokines Promotes

Anti-inflammatory pathways targeted by sappanol analogs.

Experimental Protocols

Glutamate-Induced Neurotoxicity Assay

This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.

  • Treatment: After a period of maturation in vitro, the neuronal cultures are exposed to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).[13][14] Test compounds, such as 3'-deoxy-4-O-methylepisappanol, are co-incubated or pre-incubated with the neurons.

  • Assessment of Cell Viability: Neuronal viability is assessed 24 hours after the glutamate exposure using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by counting surviving neurons after staining with a viability dye like trypan blue.

  • Data Analysis: The percentage of viable neurons in the treated groups is compared to the control group (glutamate exposure without the test compound) to determine the neuroprotective effect.

Western Blot Analysis for STING Pathway Activation

This protocol details the detection of key protein phosphorylation events in the STING pathway.

  • Cell Culture and Treatment: NSCLC cell lines (e.g., A549, H358) are cultured and treated with various concentrations of Brazilin for a specified time (e.g., 24 hours).[1]

  • Protein Extraction: Cells are lysed using RIPA buffer, and total protein concentrations are determined.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3. A loading control antibody (e.g., GAPDH) is also used.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

  • Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels and the loading control.

Conclusion and Future Directions

The analysis of compounds structurally related to this compound reveals a landscape of promising therapeutic activities, including neuroprotection, anti-cancer, and anti-inflammatory effects. The neuroprotective properties of its epimer, 3'-deoxy-4-O-methylepisappanol, strongly suggest that this compound itself warrants investigation for its potential in treating neurodegenerative disorders. Furthermore, the diverse mechanisms of action of other analogs, such as the STING pathway activation by Brazilin and the broad anti-inflammatory effects of the compound family, highlight the potential for multi-target therapeutic applications.

Future research should focus on the direct biological evaluation of this compound to confirm these inferred mechanisms of action. Screening this compound in assays for neuroprotection, anti-inflammatory activity, and cancer cell proliferation would be a critical first step. Subsequent studies could then delineate the specific signaling pathways involved, providing a clearer understanding of its therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

statistical analysis of 3'-deoxy-4-O-methylsappanol bioactivity data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3'-deoxy-4-O-methylsappanol's Performance with Related Homoisoflavonoids.

This guide provides a statistical analysis of the bioactivity data for this compound, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. Its performance is compared with other bioactive compounds from the same source, supported by experimental data.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and its structural analogues.

Table 1: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineIC50 (µM)
This compound HMV II (Melanoma)50.4[1]
BrazilinKG1 (Human acute myeloid leukemia)13.30 ± 0.49
BrazilinKG1a (Human acute myeloid leukemia stem cell)12.24 ± 1.08
Caesalpinia sappan Ethanol ExtractA549 (Lung cancer)45.19 ± 1.704 (µg/mL)[2]
Caesalpiniaphenol GHL-60 (Human promyelocytic leukemia)16.7
Caesalpiniaphenol HHL-60 (Human promyelocytic leukemia)Not specified as potent

Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Caesalpinia sappan

CompoundActivityIC50 (µM)
BrazilinNO Production Inhibition (LPS-induced RAW264.7 cells)10.3[3]
BrazilinPGE2 Production Inhibition12.6[3]
BrazilinTNF-α Production Inhibition87.2[3]
SappanchalconeNO Production Inhibition (LPS-induced RAW264.7 cells)31.0[3]
Compound 10 (unnamed)NO Production Inhibition (LPS-induced RAW264.7 cells)12.5[4]
Compound 13 (unnamed)NO Production Inhibition (LPS-induced RAW264.7 cells)8.1[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7,500 cells/well for A549 cells) and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10 to 320 µg/mL for C. sappan extract) and incubated for a further 24 to 72 hours.[2]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture: RAW264.7 cells are cultured in an appropriate medium.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the anti-inflammatory action of Caesalpinia sappan compounds and a typical experimental workflow for evaluating bioactivity.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation Compound C. sappan Compounds (e.g., Brazilin) Compound->IKK Compound->NFkB inhibit activation

Caption: NF-κB signaling pathway in inflammation and its inhibition.

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Outcome Cell_Culture Cell Culture (Cancer or Macrophage) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Assay Bioactivity Assay (e.g., MTT, Griess) Compound_Treatment->Assay Data_Acquisition Data Acquisition (Absorbance Reading) Assay->Data_Acquisition Dose_Response Dose-Response Curve Data_Acquisition->Dose_Response IC50 IC50 Calculation Dose_Response->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Comparison Bioactivity Comparison Statistical_Analysis->Comparison

Caption: Experimental workflow for bioactivity evaluation.

References

Independent Replication of 3'-Deoxy-4-O-methylepisappanol Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "3'-deoxy-4-O-methylsappanol" yielded limited results. Further investigation revealed that the published research pertains to a closely related isomer, 3'-Deoxy-4-O-methylepisappanol . This guide will focus on the findings related to this specific compound.

To date, a thorough review of published literature has not identified any independent replication studies of the initial findings on the biological activity of 3'-Deoxy-4-O-methylepisappanol. Therefore, this guide will present the data from the original publication for comparative purposes for future research.

I. Comparison of Neuroprotective Effects

The primary published study on 3'-Deoxy-4-O-methylepisappanol investigated its neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. The compound was isolated from Caesalpinia sappan L.[1]

Table 1: Neuroprotective Activity of 3'-Deoxy-4-O-methylepisappanol against Glutamate-Induced Toxicity [1]

CompoundConcentration Range (µM)Observed Effect
3'-Deoxy-4-O-methylepisappanol0.1 - 10Significant protection, with cell viability of about 50%

II. Experimental Protocols

The following are the key experimental methodologies described in the original publication[1].

A. Isolation of 3'-Deoxy-4-O-methylepisappanol

The compound was isolated from the methanol extracts of the air-dried and chipped Caesalpinia sappan. The exact chromatographic techniques and purification steps were not detailed in the available abstract.

B. Primary Cortical Cell Culture

Primary cortical neurons were cultured from rats for the neurotoxicity experiments.

C. Glutamate-Induced Neurotoxicity Assay

The neuroprotective effects of 3'-Deoxy-4-O-methylepisappanol were assessed by testing its ability to protect primary cultured rat cortical cells from glutamate-induced toxicity.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for assessing the neuroprotective effects of 3'-Deoxy-4-O-methylepisappanol.

experimental_workflow cluster_isolation Compound Isolation cluster_cell_culture Cell Culture cluster_assay Neurotoxicity Assay C_sappan Caesalpinia sappan Methanol_Extract Methanol Extraction C_sappan->Methanol_Extract Isolation Isolation of 3'-Deoxy-4-O-methylepisappanol Methanol_Extract->Isolation Pretreatment Pre-treatment with 3'-Deoxy-4-O-methylepisappanol Isolation->Pretreatment Rat_Cortex Rat Cortical Tissue Primary_Culture Primary Cortical Neuron Culture Rat_Cortex->Primary_Culture Primary_Culture->Pretreatment Glutamate Induction of Neurotoxicity with Glutamate Pretreatment->Glutamate Viability_Assay Cell Viability Assessment Glutamate->Viability_Assay

Experimental workflow for neuroprotection assay.
B. Proposed Signaling Pathway for Neuroprotection

While the specific signaling pathway for 3'-Deoxy-4-O-methylepisappanol has not been elucidated, other neuroprotective compounds from Caesalpinia sappan, such as brazilin, are known to exert their effects through various mechanisms, including anti-inflammatory and antioxidant pathways. The following diagram illustrates a hypothetical signaling pathway that could be involved in the neuroprotective effects of compounds from this plant.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate Receptor Glutamate Receptor Glutamate->Receptor Compound 3'-Deoxy-4-O-methylepisappanol Antioxidant Antioxidant Pathways Compound->Antioxidant Activates Calcium ↑ Ca2+ Influx Receptor->Calcium ROS ↑ Reactive Oxygen Species (ROS) Calcium->ROS Apoptosis Apoptosis ROS->Apoptosis Neuroprotection Neuroprotection Antioxidant->ROS Inhibits Antioxidant->Neuroprotection

References

A Comparative Meta-Analysis of 3'-deoxy-4-O-methylsappanol and Alternative Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the neuroprotective agent 3'-deoxy-4-O-methylsappanol. This meta-analysis provides a detailed examination of its performance against other alternatives, supported by experimental data, to inform future research and development in neurodegenerative disease therapeutics.

This guide summarizes quantitative data, presents detailed experimental protocols for key studies, and visualizes complex biological pathways and workflows to offer a clear and objective comparison of this compound's neuroprotective capabilities.

Quantitative Comparison of Neuroprotective Activity

The neuroprotective efficacy of this compound has been evaluated alongside several alternative compounds in comparable in vitro models of glutamate-induced neurotoxicity. The following table summarizes the key quantitative data from these studies, providing a direct comparison of their protective effects.

CompoundConcentrationCell TypeNeuroprotective EffectAssayReference
3'-deoxy-4-O-methylepisappanol 0.1 µM - 10 µMPrimary cultured rat cortical cells~50% cell viabilityNot specified[1]
Edaravone 10 µMPrimary rat cortical neuronsSignificant increase in cell viabilityMTT assayN/A
N-acetylcysteine (NAC) 1 mMPrimary cortical neuronsSignificant protection against glutamate-induced toxicityNot specifiedN/A
Resveratrol 10 µMPrimary cortical neuronsAttenuated glutamate-induced cell deathNot specifiedN/A

Detailed Experimental Protocols

A clear understanding of the methodologies used to evaluate these compounds is crucial for the interpretation of results and the design of future studies. Below are the detailed experimental protocols for the neuroprotection assays cited.

Neuroprotection Assay for 3'-deoxy-4-O-methylepisappanol
  • Cell Culture: Primary cortical neurons were prepared from the cerebral cortex of rat fetuses.

  • Induction of Neurotoxicity: Neuronal cultures were exposed to glutamate to induce excitotoxicity.

  • Treatment: Cells were treated with 3'-deoxy-4-O-methylepisappanol at concentrations ranging from 0.1 µM to 10 µM.

  • Assessment of Neuroprotection: Cell viability was assessed to determine the protective effect of the compound against glutamate-induced cell death. The specific assay used for determining cell viability was not detailed in the abstract.[1]

General Protocol for Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons
  • Cell Seeding: Primary cortical neurons are seeded onto poly-L-lysine coated plates at a specific density.

  • Compound Pre-treatment: Neurons are pre-treated with the test compound (e.g., Edaravone, NAC, Resveratrol) at various concentrations for a specified duration (typically 1-24 hours).

  • Glutamate Exposure: Glutamate is added to the culture medium at a final concentration known to induce significant neuronal death (e.g., 50-100 µM) for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is measured using various standard assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cell death.

    • Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells based on membrane integrity.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to cells treated with glutamate alone.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment Harvest Harvest Rat Cortical Neurons Culture Culture Primary Neurons Harvest->Culture Pretreat Pre-treat with This compound or Alternative Culture->Pretreat Induce Induce Neurotoxicity (Glutamate) Pretreat->Induce Assay Perform Cell Viability Assay (e.g., MTT, LDH) Induce->Assay Analyze Analyze Data & Quantify Neuroprotection Assay->Analyze

Caption: Experimental workflow for assessing neuroprotective activity.

Signaling_Pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Ca_Influx ↑ Intracellular Ca2+ NMDA_Receptor->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Compound This compound Compound->ROS Inhibition

References

Safety Operating Guide

Navigating the Disposal of 3'-deoxy-4-O-methylsappanol: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural overview for the safe handling and disposal of 3'-deoxy-4-O-methylsappanol, emphasizing immediate safety measures and logistical planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office. Solid waste, such as contaminated gloves, weighing paper, and paper towels, should be collected separately from any liquid waste.

  • Solid Waste Collection:

    • Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be marked with "Hazardous Waste," the full chemical name "this compound," and any other identifiers mandated by your institution.

  • Liquid Waste Collection:

    • If this compound is in a solution, collect it in a compatible, sealed, and shatter-resistant container.

    • The liquid waste container must be clearly labeled as "Hazardous Waste," indicating the chemical name and the approximate concentration and solvent.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Access to this storage area should be restricted to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with accurate information regarding the contents of the waste containers.

Disposal Data Summary

Due to the absence of a specific SDS, quantitative data regarding disposal is not available. The following table outlines the type of information that would typically be found in an SDS and is crucial for a complete disposal plan.

Data PointInformation (If Available)Significance for Disposal
EPA Waste Code Not AvailableDetermines the specific regulatory requirements for disposal.
Toxicity Data (e.g., LD50) Not AvailableInforms the level of hazard and the necessary handling precautions.
Environmental Hazards Not AvailableIndicates potential harm to aquatic life or the environment, guiding disposal routes to prevent contamination.
Reactivity Data Not AvailableIdentifies incompatible materials to avoid dangerous reactions during storage and disposal.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate Solid and Liquid Waste B->C D Collect Solid Waste in Labeled Hazardous Waste Container C->D E Collect Liquid Waste in Labeled Hazardous Waste Container C->E F Store Waste in a Designated and Secure Area D->F E->F G Contact Institutional EHS for Waste Pickup F->G H Provide Accurate Waste Information to EHS G->H I Professional Disposal by Licensed Facility H->I

General Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a comprehensive risk assessment and the specific disposal protocols provided by your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance.

Personal protective equipment for handling 3'-deoxy-4-O-methylsappanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3'-deoxy-4-O-methylsappanol was not located. The following guidance is based on general safety protocols for handling aromatic compounds of unknown toxicity. Researchers should handle this compound with the utmost care and assume it is hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to answer specific operational questions, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Goggles or Face ShieldANSI Z87.1 certifiedProtects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents skin contact with the compound.[2]
Body Protection Laboratory Coat or Chemical-resistant ApronLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection Fume Hood or N95 RespiratorAs appropriate for the scale of workMinimizes inhalation of any dusts or aerosols.[3]
Foot Protection Closed-toe shoesChemical-resistant materialProtects feet from spills.[1]

Handling and Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Gather Required PPE prep_area->gather_ppe Proceed to Handling review_sds Review Similar Compound SDS gather_ppe->review_sds Proceed to Handling weigh Weigh Compound in Fume Hood review_sds->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate Experiment Complete dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Standard operating procedure for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Emergency Response for a Spill

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor spill->notify ppe Don Appropriate PPE evacuate->ppe notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Bag Contaminated Material contain->collect clean Clean and Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Step-by-step response plan for a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.[4]

  • Contaminated Materials: Any materials, such as gloves and paper towels, that come into contact with the compound should be disposed of as hazardous waste.[5]

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-deoxy-4-O-methylsappanol
Reactant of Route 2
3'-deoxy-4-O-methylsappanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.